Product packaging for Clindamycin 4-Phosphate(Cat. No.:CAS No. 54887-30-8)

Clindamycin 4-Phosphate

Cat. No.: B601431
CAS No.: 54887-30-8
M. Wt: 505.0 g/mol
InChI Key: OZDNESASKLVYBG-VUABIXNASA-N
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Description

Clindamycin 4-Phosphate (CAS 54887-30-8) is a semi-synthetic lincosamide antibiotic and a phosphate ester derivative of clindamycin . As a prodrug, it is metabolized in vivo to its active form, clindamycin, which exerts a bacteriostatic effect by inhibiting bacterial protein synthesis . The active molecule acts by binding to the 23S rRNA of the 50S ribosomal subunit, preventing peptide bond formation and thereby impeding the elongation of peptide chains . This mechanism is of significant research interest for studying the function of bacterial ribosomes and the basis of antibiotic action . Clindamycin demonstrates potent activity against a range of Gram-positive aerobic bacteria, including susceptible strains of Staphylococcus aureus and Streptococcus pyogenes , as well as various anaerobic bacteria . Its research applications are extensive, serving as a critical tool for investigating skin and soft tissue infections, particularly those involving anaerobic pathogens and antibiotic-resistant strains like MRSA . In dermatological research, its efficacy against Cutibacterium acnes makes it a model compound for studying the pathogenesis and treatment of acne vulgaris . Furthermore, clindamycin is used in research models of bacterial vaginosis, malaria, babesiosis, and toxoplasmosis, highlighting its versatility in infectious disease research . Researchers value this compound for its well-characterized anti-inflammatory properties, which are explored independently of its antimicrobial activity in various inflammatory models . This product is provided for research use only and is strictly not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34ClN2O8PS B601431 Clindamycin 4-Phosphate CAS No. 54887-30-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54887-30-8

Molecular Formula

C18H34ClN2O8PS

Molecular Weight

505.0 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-16(29-30(25,26)27)13(22)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14-,15-,16-,18-/m1/s1

InChI Key

OZDNESASKLVYBG-VUABIXNASA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)OP(=O)(O)O)[C@@H](C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2R,3R,4R,5R,6R)-2-((1S,2R)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-3-yl dihydrogen phosphate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Clindamycin 4 Phosphate

Synthesis Pathways for Clindamycin (B1669177) 4-Phosphate

The synthesis of clindamycin 4-phosphate from its parent compound, clindamycin, requires a strategic approach to selectively phosphorylate the hydroxyl group at the C-4 position of the sugar moiety. This necessitates the use of protecting groups and careful optimization of reaction conditions to achieve high yields and purity.

Regioselective Phosphorylation Strategies

The primary challenge in the synthesis of this compound lies in the regioselective phosphorylation of the desired hydroxyl group, as clindamycin possesses multiple hydroxyl groups at the C-2, C-3, and C-4 positions. Early methods often resulted in a mixture of products and low yields, necessitating cumbersome purification processes.

A significant advancement in this area involves a multi-step process that begins with the protection of the C-3 and C-4 hydroxyl groups. One common strategy employs the formation of a 3,4-arylidene derivative through condensation with an aromatic aldehyde, such as cinnamaldehyde. This protected intermediate then allows for the selective phosphorylation of the C-2 hydroxyl group. However, this approach is not ideal for the synthesis of the 4-phosphate isomer.

More refined methods have been developed to achieve regioselectivity at the C-4 position. These often involve the use of specific phosphorylating agents and carefully controlled reaction conditions. While the direct selective phosphorylation of the C-4 hydroxyl group in the presence of the C-2 and C-3 hydroxyls remains a complex challenge, indirect methods involving protection and deprotection steps are more commonly employed.

Protection-Deprotection Group Chemistry in Clindamycin Derivatization

To achieve regioselective phosphorylation, the strategic use of protecting groups is paramount. The hydroxyl groups at positions C-2 and C-3 are typically protected to prevent their reaction with the phosphorylating agent, thereby directing the phosphorylation to the C-4 position.

A widely used method involves the protection of the 3- and 4-hydroxyl groups by forming an isopropylidene acetal. This is achieved by reacting clindamycin with 2,2-dimethoxypropane. With the C-3 and C-4 positions blocked, the C-2 hydroxyl group can be selectively phosphorylated. Subsequent removal of the isopropylidene protecting group under acidic conditions yields the desired clindamycin phosphate (B84403). However, to obtain the 4-phosphate, a different strategy is required.

For the synthesis of this compound, a common approach involves the protection of the C-2 and C-3 hydroxyls, leaving the C-4 hydroxyl available for phosphorylation. The choice of protecting groups is critical and they must be stable under the phosphorylation conditions and easily removable without affecting the rest of the molecule.

Yield Optimization and Process Chemistry Research

One improved method involves the use of a phosphochloridate compound to form a triester phosphate intermediate, which can be isolated and purified before the final deprotection steps. This approach has been shown to significantly increase the yield to approximately 90% without extensive optimization google.com.

Further process optimization has explored different phosphorylating agents, solvents, and reaction conditions to enhance the yield and purity of the final product. For instance, a method utilizing phosphorus oxychloride as the phosphorylating agent and 1,2,4-triazole as an acid-binding agent has been reported to achieve a molar yield of up to 96.15% chemicalbook.com. This process is also highlighted as being more environmentally friendly and cost-effective.

Reagent/MethodReported YieldReference
Early Methods~30% google.com
Phosphochloridate Intermediate~90% google.com
Phosphorus Oxychloride/1,2,4-Triazoleup to 96.15% chemicalbook.com

Preparation of Novel this compound Analogues

The development of novel this compound analogues is driven by the need to address antibiotic resistance and improve the therapeutic profile of the parent drug. This involves rational design approaches and the use of combinatorial chemistry to generate libraries of derivatives for screening.

Rational Design Approaches for Structure Modification

Rational design of clindamycin analogues involves modifying specific parts of the molecule to enhance its activity, overcome resistance mechanisms, or alter its pharmacokinetic properties. A notable example is the development of pirlimycin, where the (2S-trans)-4-n-propylhygric acid moiety of clindamycin is replaced with a (2S-cis)-4-ethylpipecolic acid amide. This structural modification resulted in a compound with significantly improved antibacterial potency and a more favorable toxicity and metabolism profile.

Another approach involves modifying the C-7 position of the clindamycin scaffold. The substitution of the 7(R)-hydroxyl group of lincomycin (B1675468) with a 7(S)-chloro group to produce clindamycin itself is a classic example of rational design that led to a more potent antibiotic. Further modifications at this and other positions continue to be explored to create new analogues with enhanced properties.

Recent research has also focused on designing clindamycin derivatives with broad-spectrum antibacterial properties to combat resistant bacteria. These studies utilize computational methods such as molecular docking and dynamics simulations to predict the interactions of novel derivatives with bacterial targets.

Combinatorial Chemistry Techniques for Derivative Libraries

Combinatorial chemistry is a powerful tool for generating large libraries of related compounds, which can then be screened for desired biological activity. While specific examples of large combinatorial libraries of this compound are not extensively detailed in the provided search results, the principles of this technique are applicable to the derivatization of the clindamycin scaffold.

The general approach involves a solid-phase synthesis strategy where the clindamycin core is attached to a resin support. A variety of building blocks can then be added in a stepwise fashion to different reactive sites on the molecule, such as the hydroxyl groups or the proline ring. By using a "split-and-pool" synthesis method, a vast number of distinct compounds can be generated in a relatively short period.

These derivative libraries can then be screened using high-throughput methods to identify compounds with improved antibacterial activity, broader spectrum, or the ability to overcome existing resistance mechanisms. This approach accelerates the discovery of new and more effective clindamycin-based therapeutics.

Stereochemical Considerations in Synthesis

Clindamycin is a semi-synthetic antibiotic derived from lincomycin. The synthesis involves the targeted substitution of the hydroxyl group at the C-7 position of the lincomycin molecule with a chlorine atom. This key chemical transformation is stereospecific and proceeds via an SN2 reaction mechanism. The result is an inversion of the stereochemical configuration at this specific carbon center.

The parent compound, lincomycin, possesses a 7(R) configuration. During the chlorination process to yield clindamycin, this center is inverted to a 7(S) configuration. This stereochemical change is a critical aspect of the synthesis, as it significantly enhances the antibacterial potency of the resulting molecule compared to its parent compound. The other chiral centers within the molecule are typically unaffected by this specific reaction under controlled conditions. Clindamycin itself is a complex molecule with multiple chiral centers, contributing to its specific three-dimensional structure which is essential for its biological activity.

Table 1: Stereochemical Configuration at C-7 Position

Compound Configuration at C-7
Lincomycin (Precursor) R
Clindamycin (Product) S

Control over the reaction conditions is crucial to prevent the formation of unwanted stereoisomers, such as the 7-epiclincamycin epimer, which would compromise the purity and efficacy of the final synthetic product.

Analytical Characterization Methodologies for Synthetic Products in Research (excluding basic properties)

The confirmation of the successful synthesis and purity of this compound in a research setting relies on advanced analytical techniques. These methods are essential for elucidating the precise molecular structure and quantifying any impurities resulting from the synthetic process.

Spectroscopic Elucidation of Molecular Structure (e.g., NMR, Mass Spectrometry for structural confirmation)

Spectroscopic methods are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is used to confirm the presence of specific structural motifs within the molecule. For clindamycin phosphate, quantitative ¹H NMR (qNMR) can be employed for assay purposes. A characteristic signal for the methyl protons of the propyl group appears as a triplet at approximately 0.72 ppm in deuterium oxide (D₂O), which can be used for quantification against an internal standard nih.gov. The complexity of the full spectrum reflects the numerous distinct proton environments within the molecule, and detailed analysis confirms the successful synthesis and phosphorylation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to identify related impurities. Using techniques like High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS), the quasi-molecular ion of clindamycin phosphate can be detected. In positive ion mode, clindamycin phosphate (molecular weight approx. 504.96 g/mol ) is typically observed as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 505 nih.govgoogle.com. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by analyzing fragmentation patterns, which are crucial for distinguishing it from process-related impurities like lincomycin-2-phosphate or clindamycin B-2-phosphate nih.govresearchgate.netresearchgate.net.

Table 2: Key Spectroscopic Data for this compound

Analytical Technique Parameter Observed Value Reference
¹H NMR Chemical Shift (δ) ~0.72 ppm (triplet, methyl protons) nih.gov
ESI-MS [M+H]⁺ ~505 m/z nih.govgoogle.com

Chromatographic Purity Assessment in Research Settings

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the standard for assessing the purity of synthesized this compound and for separating it from starting materials, by-products, and degradation products.

The analysis is typically performed using a reversed-phase HPLC method. A C8 or C18 column is commonly employed as the stationary phase usp.orgusp.orgthaiscience.info. The mobile phase often consists of an aqueous buffer (such as a phosphate buffer) and an organic modifier like acetonitrile or methanol thaiscience.infomagtechjournal.comsielc.com. Detection is usually carried out using an ultraviolet (UV) detector set at a low wavelength, typically around 205-210 nm, as the molecule lacks a strong chromophore google.comusp.orgusp.orgmagtechjournal.com.

A gradient elution program, where the proportion of the organic solvent is varied over time, is often necessary for the effective separation of this compound from closely related impurities usp.orgusp.org. This approach allows for the resolution of key impurities such as:

Lincomycin: The precursor molecule.

Clindamycin B: A derivative with an ethyl group instead of a propyl group.

7-Epiclindamycin phosphate: A stereoisomer of the final product usp.orgusp.org.

Clindamycin 3-phosphate: An isomeric impurity usp.org.

The validation of these HPLC methods in research ensures they are specific, accurate, and precise for the intended purpose of purity assessment usp.orgusp.org.

Table 3: Typical HPLC Parameters for this compound Purity Analysis

Parameter Typical Conditions
Column Reversed-phase C8 or C18, (e.g., 250 mm x 4.6 mm, 5 µm) usp.orgthaiscience.info
Mobile Phase Phosphate buffer / Acetonitrile and/or Methanol usp.orgthaiscience.infomagtechjournal.com
Detection UV at ~205-210 nm google.comusp.orgmagtechjournal.com
Flow Rate ~1.0 - 1.2 mL/min usp.orgusp.orgthaiscience.info
Elution Mode Gradient usp.orgusp.org

Biochemical Activation and Molecular Mechanism of Action of Clindamycin 4 Phosphate

Enzymatic Hydrolysis and Bioactivation of Clindamycin (B1669177) 4-Phosphate

Clindamycin 4-phosphate is a water-soluble ester of the active antibiotic, clindamycin. pfizer.comfda.gov As a prodrug, it is biologically inactive in vitro and must undergo hydrolysis in vivo to be converted into the antibacterially active clindamycin. fda.govmedsafe.govt.nz This bioactivation is a critical step for its therapeutic effect.

Identification and Characterization of Relevant Phosphatases (e.g., Alkaline Phosphatase)

The conversion of the inactive clindamycin phosphate (B84403) to active clindamycin is accomplished through enzymatic hydrolysis catalyzed by phosphatases. nih.govnih.gov Alkaline phosphatase is a key enzyme identified in this bioactivation process. nih.govnih.govresearchgate.net Studies have demonstrated that various tissues contain the necessary phosphatases to facilitate this conversion. For instance, phosphatases present in skin homogenates are capable of activating clindamycin phosphate. nih.gov Similarly, the enzyme is found in plasma and the peritoneal cavity, where it can hydrolyze the prodrug. nih.govnih.gov Infected peritoneal fluid, rich in exudative material like bacteria and white blood cells, has been shown to activate clindamycin phosphate in vitro, a process that can be replicated by adding commercial alkaline phosphatase to uninfected dialysate. nih.gov Intestinal alkaline phosphatases (IALPs), which are broadly expressed in the brush border of epithelial cells, are also significant in releasing the active drug from orally administered phosphate prodrugs. researchgate.net

Kinetic Studies of Prodrug Conversion

The rate of conversion from the prodrug to the active form has been a subject of pharmacokinetic studies. Research indicates that after intravenous administration, the hydrolysis of clindamycin phosphate to clindamycin is rapid and extensive, with the conversion being largely complete within approximately two hours. nih.gov The kinetics of this formation have been studied in vitro using various sources of alkaline phosphatase. The rate of clindamycin formation is dependent on the concentration and type of the enzyme present.

Kinetics of Clindamycin Formation from Clindamycin Phosphate
Enzyme SourceEnzyme Concentration (IU/mL)ObservationSource
Recombinant Monkey Intestinal Alkaline Phosphatase (rIALP)2300 x 10⁻⁶Demonstrates the formation of clindamycin from its phosphate prodrug over a 10-minute incubation period. researchgate.net
Recombinant Rat Intestinal Alkaline Phosphatase (rIALP)3787 x 10⁻⁶Shows the kinetic profile of clindamycin formation in the presence of rat-derived enzyme. researchgate.net
Rat Intestinal Mucosal Scrapping (RIMS)1000 x 10⁻⁶Illustrates the conversion kinetics using a tissue-derived enzyme source. researchgate.net
Plasma Alkaline PhosphataseNot SpecifiedConversion is incorporated into pharmacokinetic models and is shown to be complete within approximately 2 hours in vivo. nih.gov

Cellular Localization of Prodrug-Activating Enzymes

The phosphatases responsible for activating clindamycin phosphate are distributed in various cellular and extracellular locations, which facilitates the conversion of the prodrug at different sites of administration. Intestinal alkaline phosphatases are prominently expressed at the brush border of epithelial cells within the intestinal mucosa. researchgate.net In dermatological applications, phosphatases are found both on the surface and within the layers of the skin, enabling the local conversion of topically applied clindamycin phosphate. nih.govnih.gov Furthermore, the presence of alkaline phosphatase in plasma ensures the systemic activation of the prodrug following intravenous or intramuscular injection. nih.gov

Molecular Interactions of the Active Moiety with Ribosomal Targets

Once bioactivated, clindamycin exerts its antibiotic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. jcadonline.com The primary mechanism of action is the inhibition of this process. amazonaws.com

Binding Site Analysis on Bacterial Ribosomes (e.g., 23S RNA of 50S subunit)

Clindamycin binds to the 50S subunit of the bacterial ribosome. nih.govnih.govoup.com The specific binding site is located on the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC). pfizer.commdpi.comnih.gov This site is at or near the entrance of the nascent peptide exit tunnel. mdpi.comdermatologytimes.com

Crystallographic and chemical footprinting studies have identified the specific nucleotides of the 23S rRNA that interact with clindamycin. mdpi.com The binding involves hydrogen bonds and van der Waals contacts, creating a stable complex. mdpi.comresearchgate.net The galactose sugar moiety of clindamycin interacts with one set of nucleotides, while its propyl pyrrolidinyl portion interacts with another. mdpi.com

Kinetic and footprinting analyses suggest a two-step binding model. nih.govresearchgate.net Initially, clindamycin interacts with the A-site of the ribosome (forming a CI complex), and then isomerizes to a tighter C*I complex where the drug is positioned near the P-site. nih.govresearchgate.net

Nucleotide Interactions at the Clindamycin Binding Site on 23S rRNA
Interacting Nucleotide (E. coli numbering)Type of InteractionAssociated Complex/ObservationSource
A2058Hydrogen bonding, Protection from chemical probingInteracts with the galactose sugar. Protected in both CI and CI complexes. nih.govmdpi.comnih.govresearchgate.netoup.com
A2059Hydrogen bonding, Protection from chemical probingInteracts with the galactose sugar. Protected in both CI and CI complexes. Clindamycin protects this site, whereas the related antibiotic lincomycin (B1675468) does not. nih.govmdpi.comnih.govresearchgate.netoup.com
A2451Protection from chemical probingLocated in the A-site of the catalytic center. Protected in the initial CI complex. nih.govnih.govresearchgate.netoup.com
G2505Protection from chemical probingA discrete footprint of peptidyl-tRNA bound to the P-site. Strongly protected in the C*I complex. nih.govmdpi.comnih.govoup.com
A2503Interaction with sugar moietyThe sugar of A2503 interacts with the galactose sugar of clindamycin. mdpi.com
C2452Interaction with propyl pyrrolidinyl moietyThe nucleobase of C2452 interacts with the propyl pyrrolidinyl part of clindamycin. mdpi.com
U2506Interaction with propyl pyrrolidinyl moietyThe sugar of U2506 interacts with the propyl pyrrolidinyl part of clindamycin. mdpi.com
A2602Protection from chemical probingLocated in the A-site of the catalytic center. Protected in the initial CI complex. nih.govresearchgate.net

Inhibition of Bacterial Protein Synthesis and Peptidyl Transferase Activity

By binding to the 23S rRNA at the peptidyl transferase center, clindamycin disrupts the core function of the ribosome: peptide bond formation. nih.govmdpi.com This inhibition is not necessarily universal but can be context-specific, with the inhibitory efficiency influenced by the specific amino acids present in the donor (P-site) and acceptor (A-site) positions of the PTC. pnas.org For example, the presence of an Alanine residue in the penultimate position of the nascent peptide stimulates the drug's action, while Glycine in the P or A sites counteracts it. pnas.org

The binding of clindamycin sterically hinders the proper positioning of the aminoacyl- and peptidyl-tRNAs, thereby inhibiting the peptidyl transferase reaction. weizmann.ac.ilsigmaaldrich.com This interference with the transpeptidation reaction effectively halts the elongation of the polypeptide chain. amazonaws.com Additionally, the drug's position in the ribosome can physically block the progression of the nascent peptide through the exit tunnel. mdpi.comweizmann.ac.ilpatsnap.com Some studies also suggest that lincosamides like clindamycin may inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from the ribosome. drugbank.comasm.org

Ribosomal RNA Methylation and Resistance Mechanisms (molecular focus)

The primary mechanism of bacterial resistance to clindamycin involves the modification of its target site on the ribosome. medsafe.govt.nzpfizer.com This is most often achieved through the methylation of specific nucleotides within the 23S rRNA of the 50S ribosomal subunit. medsafe.govt.nzpfizer.comnih.govhres.ca This alteration reduces the binding affinity of clindamycin to the ribosome, rendering the antibiotic ineffective. aku.edu

This modification is encoded by erm (erythromycin ribosome methylase) genes, which produce methylase enzymes. nih.govaku.edujcpsp.pk The presence of erm genes can lead to cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype) due to the overlapping binding sites of these drug classes. medsafe.govt.nzpfizer.comoup.comnih.gov

The expression of this resistance can be either constitutive or inducible. oup.comnih.gov

Constitutive resistance (cMLSB): The erm genes are continuously expressed, leading to constant methylation of the ribosomal target. Bacteria with this phenotype are resistant to both erythromycin (B1671065) and clindamycin in standard laboratory tests. nih.gov

Inducible resistance (iMLSB): The erm genes require the presence of an inducing agent, typically a macrolide like erythromycin, to be expressed. oup.comaku.edujcpsp.pk In the absence of an inducer, these bacteria appear susceptible to clindamycin in vitro. oup.comnih.gov However, exposure to an inducer leads to the production of methylase, resulting in clindamycin resistance. This phenomenon can be detected in the laboratory using the D-zone test, where the proximity of an erythromycin disk induces resistance to a clindamycin disk, creating a "D"-shaped zone of inhibition. oup.comasm.org

Studies have identified several erm genes involved in staphylococcal resistance, with erm(A) and erm(C) being the most frequently encountered. oup.comnih.gov Research has indicated that S. aureus isolates with the erm(C) gene have a significantly higher frequency of mutation to clindamycin resistance compared to those with the erm(A) gene. asm.org

Less common resistance mechanisms include alterations in ribosomal proteins, enzymatic inactivation of the antibiotic, and active efflux pumps that remove the drug from the bacterial cell. medsafe.govt.nznih.govjcadonline.com The msr(A) gene, for example, codes for an efflux pump that confers resistance to macrolides and streptogramin B, but not to clindamycin. oup.comnih.govasm.org

Cellular Uptake and Intracellular Fate of this compound

Following its activation to clindamycin, the drug demonstrates significant penetration and accumulation within host cells, particularly phagocytic cells like polymorphonuclear neutrophils (PMNs). oup.comoup.com

Membrane Permeation Mechanisms (e.g., transporter involvement)

The uptake of clindamycin by human neutrophils is a rapid, temperature-dependent, and saturable process, which suggests the involvement of an active transport mechanism. oup.comoup.comnih.gov The accumulation of the drug is significantly influenced by pH gradients. oup.comoup.comnih.gov Clindamycin uptake is inhibited in acidic extracellular environments, and agents that disrupt the transmembrane pH gradient also reduce its intracellular accumulation. oup.comoup.comnih.gov This suggests that the drug's transport across the cell membrane is related to a pH-dependent mechanism. While a specific nucleoside transporter has been suggested as potentially being involved in the uptake of lincosamides, the exact transporters for clindamycin have not been fully elucidated. ucl.ac.be

Intracellular Distribution and Accumulation Studies

Once inside the cell, clindamycin is not uniformly distributed. Studies have shown that it accumulates to high concentrations within cellular compartments. The peak intracellular concentration in PMNs can be approximately 40 times greater than the extracellular concentration. oup.comoup.comnih.gov

Research indicates that clindamycin is lysosomotropic, meaning it tends to accumulate within lysosomes. oup.comoup.comnih.govmdpi.com Isolated PMN lysosomes have been shown to accumulate clindamycin against a large concentration gradient, a process that is also dependent on the translysosomal membrane pH gradient. oup.comoup.comnih.gov Some studies also suggest accumulation within the cytoplasm. mdpi.com The drug that accumulates inside the cell remains fully bioactive. oup.comoup.com

The high intracellular concentration of clindamycin within phagocytes may enhance their ability to kill intracellular bacteria. oup.com Studies have shown that nanoparticle-based delivery systems can further increase the intracellular concentration of clindamycin phosphate, leading to significantly higher drug levels within macrophages compared to the free drug in solution. acs.org For example, one study found that a zirconyl clindamycinphosphate nanocarrier resulted in intracellular drug concentrations 70 to 150 times higher than the free drug. acs.org

**Table 1: Summary of erm Gene Findings in *Staphylococcus aureus***

Gene Finding Reference
erm(A) One of the most frequently involved genes in MLSB resistance in staphylococci. oup.comnih.gov
erm(C) Another frequently involved gene in MLSB resistance in staphylococci. oup.comnih.gov
erm(B) Less frequently implicated in staphylococcal MLSB resistance. nih.gov
erm(F) Less frequently implicated in staphylococcal MLSB resistance. nih.gov
erm(C) vs erm(A) Isolates with erm(C) show a 14-fold higher frequency of mutation to clindamycin resistance compared to isolates with erm(A). asm.org

Table 2: Intracellular Uptake and Accumulation of Clindamycin

Cell Type Key Findings References
  • Uptake is rapid, saturable, and temperature-dependent.
  • Uptake inhibited by acidic pH and agents that collapse pH gradients.
  • Accumulates in lysosomes (lysosomotropic).
  • Intracellular drug is fully bioactive. | oup.comoup.comnih.gov | | Murine Bone Marrow Derived Macrophages (BMDMs) | - Nanoparticle carriers of clindamycin phosphate are readily phagocytosed and appear within primary lysosomes.
  • Nanoparticle delivery achieves significantly higher intracellular drug concentrations compared to the free drug. | acs.org |
  • Pharmacokinetic Disposition and Metabolic Transformations of Clindamycin 4 Phosphate

    Absorption and Distribution Studies in Pre-clinical Models

    The absorption and distribution of clindamycin (B1669177) following the administration of its phosphate (B84403) ester have been characterized in various pre-clinical settings, providing foundational knowledge of its behavior in biological systems.

    In Vitro Permeability Assays (e.g., Caco-2 models)

    In vitro models, particularly the Caco-2 cell line derived from human colon carcinoma, are standard for predicting the intestinal permeability of orally administered drugs. nih.gov Clindamycin is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and poor membrane permeability. nih.gov Studies using Caco-2 cells and excised rat jejunum have explored the transport of clindamycin, confirming its low intrinsic permeability. nih.gov The permeability of compounds across Caco-2 monolayers is a key predictor of in vivo absorption. researchgate.netevotec.com

    Table 1: Permeability and Classification of Clindamycin

    Parameter Classification Description
    Biopharmaceutics Classification System (BCS) Class III Denotes high solubility and low permeability across biological membranes. nih.gov

    | Permeability Characteristic | Low | The ionized form of the molecule at physiological pH limits passive diffusion across the intestinal epithelium. nih.gov |

    Tissue Distribution Profiling in Animal Models (mechanistic studies)

    Animal models have demonstrated that after administration and conversion from the phosphate prodrug, active clindamycin distributes widely throughout the body. drugbank.comjcadonline.com This extensive distribution allows it to reach effective concentrations in various tissues, which is crucial for its therapeutic action.

    Mechanistic studies have provided the following insights:

    General Distribution: Clindamycin is found in most body tissues, including bone. drugbank.combiosynth.com It does not, however, achieve significant concentrations in the cerebrospinal fluid, even when the meninges are inflamed. pfizer.com

    Rat Studies: In a study involving Sprague Dawley rats, the dermal application of 3% clindamycin phosphate resulted in detectable bioactivity in all tissues and body fluids tested upon study termination. fda.gov

    Cat Studies: A study in cats receiving multiple oral doses of clindamycin investigated its distribution in various tissues, confirming its widespread presence. fda.gov

    Fetal Tissue Distribution: In animal reproduction studies, clindamycin was found to be widely distributed in fetal tissues, with the liver showing the highest concentrations. hres.ca

    Table 2: Summary of Clindamycin Tissue Distribution in Animal Models

    Animal Model Key Findings
    Rats Following dermal application of the phosphate ester, bioactivity was detected in all tested tissues and fluids. fda.gov
    Cats Oral administration led to wide distribution throughout the body. fda.gov

    | General (Animal) | Clindamycin crosses the placental barrier and is found in fetal tissues, with the highest concentration in the liver. hres.ca |

    Protein Binding Investigations

    The binding of active clindamycin to plasma proteins is a significant factor in its pharmacokinetic profile. Research indicates that its binding is concentration-dependent and primarily involves a specific plasma protein.

    Binding Range: The extent of clindamycin binding to serum proteins ranges from 60% to 94%. drugbank.com

    Primary Binding Protein: Clindamycin primarily binds to alpha-1-acid glycoprotein (B1211001) in the serum. drugbank.com

    Metabolic Pathways of Clindamycin 4-Phosphate and its Active Metabolites

    Once distributed, clindamycin undergoes extensive metabolism, primarily in the liver. This process is mediated by specific cytochrome P450 enzymes and results in the formation of metabolites.

    Identification of Phase I (e.g., CYP3A4/5) and Phase II Metabolic Enzymes

    In vitro studies using human liver and intestinal microsomes have been instrumental in identifying the key enzymes responsible for clindamycin's metabolism. medsafe.govt.nzpfizermedicalinformation.compfizer.com

    Primary Metabolizing Enzyme: The hepatic cytochrome P450 isoenzyme CYP3A4 is the principal enzyme responsible for the metabolism of clindamycin. pfizermedicalinformation.comnih.govmedicines.org.ukmedsafe.govt.nz

    Secondary Metabolizing Enzyme: CYP3A5 also contributes to the metabolism of clindamycin, but to a lesser extent than CYP3A4. pfizermedicalinformation.comnih.govmedicines.org.ukmedsafe.govt.nz

    Enzyme Inhibition Profile: In vitro studies have shown that clindamycin does not significantly inhibit other major CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2E1, or CYP2D6, suggesting a low likelihood of clinically significant metabolic interactions with drugs metabolized by these pathways. medicines.org.ukmedsafe.govt.nz

    Metabolite Profiling and Identification Studies (e.g., clindamycin sulfoxide (B87167), N-desmethylclindamycin)

    Metabolic studies have successfully identified the primary and secondary metabolites of clindamycin. These metabolites are generally considered to have little to no antibacterial activity. drugbank.comsandoz.com

    Major Metabolite: The main metabolite formed through the action of CYP3A4/5 is clindamycin sulfoxide. pfizermedicalinformation.comnih.govmedicines.org.ukmedsafe.govt.nz

    Minor Metabolite: A second, less abundant metabolite has been identified as N-desmethylclindamycin. pfizermedicalinformation.comnih.govmedicines.org.ukmedsafe.govt.nz

    Other Transformation Products: Studies investigating the environmental fate of clindamycin, such as in moving bed biofilm reactors, have also confirmed the transformation of clindamycin into clindamycin sulfoxide and N-desmethylclindamycin, along with other mono-oxygenated products. nih.gov

    Table 3: Metabolic Profile of Clindamycin

    Component Name Role / Significance
    Primary Enzyme CYP3A4 The main cytochrome P450 isoenzyme responsible for metabolizing clindamycin. pfizermedicalinformation.comnih.gov
    Secondary Enzyme CYP3A5 Plays a minor role in the metabolism of clindamycin. pfizermedicalinformation.comnih.gov
    Major Metabolite Clindamycin Sulfoxide The primary product of Phase I metabolism; considered biologically inactive. pfizermedicalinformation.comdrugbank.comnih.gov

    | Minor Metabolite | N-desmethylclindamycin | A less abundant product of Phase I metabolism; also considered a minor metabolite. pfizermedicalinformation.comdrugbank.comnih.gov |

    Enzyme Induction and Inhibition Investigations (molecular/cellular)

    In vitro investigations at the molecular and cellular level have been crucial in defining the interaction of clindamycin with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. Research using human liver and intestinal microsomes has established that clindamycin is primarily metabolized by the CYP3A4 isoenzyme, with a lesser role played by CYP3A5. This metabolic process results in the formation of the main metabolite, clindamycin sulfoxide, and a minor metabolite, N-desmethylclindamycin.

    Studies designed to assess the inhibitory potential of clindamycin have shown that it is a moderate inhibitor of CYP3A4. In one such study, a 100 microM concentration of clindamycin inhibited CYP3A4 activity by approximately 26%. mdpi.comnih.gov The significance of CYP3A4 in clindamycin's metabolism was further confirmed in experiments where the potent and specific CYP3A4 inhibitor, ketoconazole, significantly blocked the formation of clindamycin sulfoxide. mdpi.comnih.gov

    Conversely, investigations into clindamycin's effect on other major CYP isoforms have demonstrated a lack of significant inhibition. In vitro tests show that clindamycin does not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP2E1. nih.govsimulations-plus.comnih.gov Additionally, the role of flavin-containing monooxygenases (FMOs) in clindamycin's S-oxidation was evaluated and found to be negligible. mdpi.com These findings suggest that while co-administration of clindamycin with strong inducers of CYP3A4 (e.g., rifampicin) could increase its clearance, significant pharmacokinetic interactions due to inhibition of other major metabolic pathways are unlikely. nih.govoup.com

    Table 1: Summary of In Vitro Enzyme Inhibition Findings for Clindamycin

    Enzyme IsoformObserved EffectFindingReference
    CYP3A4Moderate InhibitionActivity was inhibited by about 26% with 100 µM of clindamycin. mdpi.com, nih.gov
    CYP1A2No significant inhibitionIn vitro studies showed no notable inhibitory effect. nih.gov, simulations-plus.com, nih.gov
    CYP2C9No significant inhibitionIn vitro studies showed no notable inhibitory effect. nih.govsimulations-plus.com, nih.gov
    CYP2C19No significant inhibitionIn vitro studies showed no notable inhibitory effect. nih.gov, simulations-plus.com, nih.gov
    CYP2D6No significant inhibitionIn vitro studies showed no notable inhibitory effect. nih.gov, simulations-plus.com, nih.gov
    CYP2E1No significant inhibitionIn vitro studies showed no notable inhibitory effect. nih.gov, simulations-plus.com, nih.gov
    CYP3A5Metabolizing EnzymePlays a minor role in the metabolism of clindamycin compared to CYP3A4. nih.gov, simulations-plus.com, nih.gov

    Elimination and Excretion Research in Pre-clinical Models

    Pre-clinical studies in animal models have been essential for elucidating the elimination and excretion patterns of clindamycin following systemic administration. This research indicates that elimination occurs via both renal and non-renal pathways, with fecal excretion being the primary route in several species. researchgate.netrjpbr.com

    In studies with Sprague-Dawley rats using radiolabeled clindamycin, it was found that approximately two-thirds of the dose was excreted in the feces and one-third in the urine. researchgate.net This distribution was consistent for both oral and intraperitoneal routes of administration, highlighting the significance of the hepato-biliary route in this species. researchgate.net Long-term dosing in rats did not appear to alter the metabolic pathways of the drug. researchgate.net Research in cats also identified high concentrations of clindamycin in bile and urine, with significant distribution to tissues like the lung, spleen, and liver. researchgate.net

    Renal and Hepatic Clearance Mechanisms

    The clearance of clindamycin from the body in pre-clinical models involves significant contributions from both the liver and the kidneys. The liver is responsible for metabolizing clindamycin into forms that can be excreted. rjpbr.comnih.gov

    Species differences in hepatic metabolism have been observed. In rats, urinary analysis revealed that a significant portion of the renally cleared drug is already metabolized, with urinary products consisting of 53% unchanged clindamycin, 31% clindamycin sulfoxide, and 15% N-demethylclindamycin. researchgate.net In dogs, the urinary metabolite profile was different, comprising 36% unchanged clindamycin, 28% clindamycin sulfoxide, 28% clindamycin glucuronide, and 9% N-demethylclindamycin. researchgate.net The presence of a glucuronide conjugate in dogs points to a species-specific variation in phase II metabolism.

    A canine model study directly comparing clindamycin to lincomycin (B1675468) found that the kidneys extracted and excreted lincomycin at a much higher rate, indicating that direct renal clearance is a less dominant pathway for clindamycin compared to its parent compound in this species. mdpi.com The same study also suggested metabolic activation of clindamycin occurs within the liver, a process that was altered by biliary obstruction. mdpi.com

    Biliary Excretion Pathways

    Biliary excretion is a critical component of the non-renal clearance of clindamycin and is the primary contributor to its elimination in the feces. nih.govresearchgate.netnih.govdiva-portal.org After hepatic uptake, clindamycin and its metabolites are secreted into the bile for elimination. rjpbr.com

    The importance of this pathway was demonstrated in a canine model where acute biliary obstruction was induced. mdpi.com The study found that while the liver took up clindamycin effectively, biliary obstruction altered its metabolism. mdpi.com This underscores the dependence of normal clindamycin disposition on a functioning biliary system. High concentrations of clindamycin have also been confirmed in the bile of other pre-clinical species, such as cats. researchgate.net

    Pharmacokinetic Modeling and Simulation (Pre-clinical Focus)

    Pharmacokinetic (PK) modeling is a mathematical tool used to quantitatively describe the time course of a drug's absorption, distribution, metabolism, and excretion. In the pre-clinical setting, these models are vital for interpreting data from animal studies and for predicting drug behavior across species.

    Compartmental and Non-Compartmental PK Analysis

    The pharmacokinetics of clindamycin have been analyzed in various animal models using both compartmental and non-compartmental approaches.

    Compartmental analysis simplifies the body into one or more compartments. Clindamycin has frequently been described by a two-compartment open model in pre-clinical studies.

    Dogs: Intravenous (IV) clindamycin data has been successfully fitted to a two-compartment model in several studies. researchgate.netdrug-dev.com

    Bennett's Wallabies: Following IV administration, a two-compartment model with first-order elimination provided the best fit for the plasma concentration data. nih.gov

    Non-compartmental analysis (NCA) calculates key pharmacokinetic parameters directly from the observed data without assuming a specific compartmental structure.

    Dogs: In one study, NCA was found to be more suitable for analyzing IV data from some animals, and it has also been used to characterize the pharmacokinetics of oral clindamycin. researchgate.net

    Piglets: NCA was employed to evaluate the relative bioavailability of a new oral clindamycin formulation.

    Pigeons: Researchers utilized both compartmental and non-compartmental methods to analyze the pharmacokinetics following oral administration.

    Table 2: Pre-clinical Pharmacokinetic Modeling Approaches for Clindamycin

    Animal ModelPK Modeling Approach UsedKey Findings/Model TypeReference
    DogCompartmental & Non-CompartmentalIV data were described by a two-compartment model or NCA. Oral data were analyzed with NCA. researchgate.net, drug-dev.com,
    Bennett's WallabyCompartmentalA two-compartment model with first-order elimination best fit the IV data. nih.gov
    PigeonCompartmental & Non-CompartmentalBoth methods were applied to characterize oral pharmacokinetic data.
    PigletNon-CompartmentalNCA was used to determine the bioavailability of an oral suspension.

    Physiologically Based Pharmacokinetic (PBPK) Modeling

    Physiologically based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates drug disposition within a multi-compartmental model representing actual organs and tissues. oup.com These models integrate physiological parameters (e.g., organ volumes, blood flow rates) with drug-specific in vitro data to predict pharmacokinetic profiles and tissue concentrations. simulations-plus.com A key application of pre-clinical PBPK modeling is interspecies extrapolation, which facilitates the prediction of human pharmacokinetics from animal data, thereby supporting first-in-human dose selection. simulations-plus.comnih.gov

    While PBPK modeling is a powerful tool in drug development, and models for clindamycin have been developed, the published literature focuses predominantly on their application in humans, particularly for optimizing dosing in pediatric populations. researchgate.net These pediatric models are typically scaled down from adult human PBPK models rather than being directly developed from pre-clinical animal models. The general PBPK workflow involves developing and validating models in pre-clinical species like rats or dogs before scaling to humans. rjpbr.com However, specific, detailed publications focusing on the development and validation of a whole-body PBPK model for clindamycin in a pre-clinical species are not prominent in the available literature, as the research focus has largely been on its clinical applications.

    Analytical Methodologies for Clindamycin 4 Phosphate and Its Metabolites in Research

    Chromatographic Techniques for Quantification and Separation

    Chromatography is a cornerstone for the analysis of Clindamycin (B1669177) 4-Phosphate, providing the necessary resolution to separate it from its active form, clindamycin, degradation products, and other related substances.

    High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of Clindamycin 4-Phosphate. nih.gov Various methods have been developed and validated to be specific, linear, accurate, precise, and robust. medchemexpress.com

    Development of a typical HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. Reversed-phase columns, such as C8 or C18, are commonly employed for the separation. nihs.go.jpnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) or phosphoric acid) and an organic solvent like acetonitrile or methanol. nihs.go.jpnih.govdntb.gov.ua

    Due to the lack of a strong UV chromophore in the clindamycin molecule, detection is typically performed at low wavelengths, such as 205 nm or 210 nm. nihs.go.jpnih.govdntb.gov.ua Validation is performed according to ICH guidelines, establishing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). acs.orgijpbs.com For instance, one method demonstrated linearity over a concentration range of 0.253-506 µg·mL⁻¹ for this compound. nihs.go.jp Another study showed linearity in the range of 22-220 µg/ml. acs.org These methods are capable of separating this compound from its primary degradation product, clindamycin, and other impurities like Lincomycin (B1675468) and Clindamycin B Phosphate. nih.govmedchemexpress.com

    ParameterCondition 1Condition 2Condition 3
    ColumnShimadzu Shim-pack VP-ODS (4.6 mm × 250 mm, 5 µm) nihs.go.jpZorbax Eclipse XDB C8 (250 × 4.6) mm, 5 µm nih.govL7 (4.6-mm × 15-cm) dntb.gov.ua
    Mobile Phase0.0625 mol·L⁻¹ KH₂PO₄ and acetonitrile (65:35 V/V) nihs.go.jpGradient with phosphoric acid/ammonia buffer and Acetonitrile/Methanol nih.gov0.01 M monobasic potassium phosphate, pH 2.5 and acetonitrile (80:20 v/v) dntb.gov.ua
    Flow Rate1.0 mL·min⁻¹ nihs.go.jp1.2 mL/min nih.govNot Specified
    Detection Wavelength210 nm nihs.go.jp205 nm nih.gov210 nm dntb.gov.ua
    Column Temperature25 °C nihs.go.jp40 °C nih.govNot Specified
    Linearity Range0.253-506 µg·mL⁻¹ nihs.go.jpNot SpecifiedNot Specified

    For highly sensitive and specific detection, particularly for trace analysis in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

    An LC-MS/MS method was developed for the rapid identification of this compound and its degradation products or related impurities in injection formulations. researchgate.netresearchgate.netusp.org Using electrospray ionization (ESI) in the positive mode, researchers can identify compounds like lincomycin, clindamycin B, and other phosphate derivatives simultaneously. researchgate.netresearchgate.net The fragmentation pathways of the quasi-molecular ions are analyzed to confirm the identity of each substance, providing a high degree of specificity. researchgate.netresearchgate.net In pharmacokinetic studies, LC-MS/MS is used to determine clindamycin concentrations in human plasma, with methods validated to have a lower limit of quantitation (LLOQ) as low as 0.0300 mg·L⁻¹. researchgate.net

    While less common than HPLC for the analysis of the parent compound, Gas Chromatography (GC) has specific applications in the analysis of this compound, particularly for the determination of residual organic solvents in the bulk drug. fda.gov Headspace GC is a common technique for this purpose, allowing for the quantification of volatile impurities without dissolving the drug substance. fda.gov Methods have been established to determine residual solvents like triethylamine. fda.gov

    Historically, a GC method was considered the official method for analysis, but HPLC has largely replaced it due to being less time-consuming. nih.gov For the analysis of clindamycin and related compounds by GC, derivatization is often necessary to increase the volatility and thermal stability of the analytes.

    Spectroscopic and Immunochemical Assays for Research Applications

    Spectroscopic methods offer alternative, often faster, approaches for the quantification of this compound, although they may lack the specificity of chromatographic techniques.

    Direct quantitative determination of this compound by UV-Visible spectroscopy is challenging because the molecule lacks a significant UV chromophore. dntb.gov.uadoaj.org Its UV spectrum shows absorption primarily in the low wavelength region (190-230 nm), which can be subject to interference from other substances in a formulation. dntb.gov.ua

    Despite this limitation, simple and accurate UV spectrophotometric methods have been developed for its estimation in bulk and dosage forms. nih.gov These methods typically utilize a detection wavelength of around 210 nm in solvents like water or phosphate buffer. nih.gov Linearity has been demonstrated in concentration ranges of 5-30 µg/mL. nih.gov To overcome the lack of specificity, some research has employed chemometric models, such as partial least square regression (PLSR), using HPLC as a reference method. dntb.gov.uadoaj.org This approach uses the full UV spectral data (e.g., 190-400 nm) to build a predictive model for the concentration of this compound, successfully quantifying it even in complex matrices like gels. dntb.gov.uadoaj.org

    MethodSolventλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)
    Direct UV nih.govWater2105-300.9997
    Direct UV nih.govPhosphate Buffer (pH 6.75)2105-300.9998
    PLSR-assisted UV dntb.gov.uaGel preparation190-400 (spectral region)Not specified0.9972 (model R²)

    Clindamycin itself does not possess strong native fluorescence, making direct fluorescence spectroscopy unsuitable for routine quantification. acs.org However, fluorescence spectroscopy is a valuable tool for conducting mechanistic studies, such as investigating the interaction of this compound with biological macromolecules.

    One study utilized fluorescence, 3D fluorescence, and circular dichroism spectroscopy to investigate the binding of this compound to human serum albumin (HSA). By monitoring the quenching of HSA's intrinsic tryptophan fluorescence upon the addition of the drug, researchers were able to elucidate the binding mechanism, determine binding constants, and identify the number of binding sites. Such studies are critical for understanding the pharmacokinetics and distribution of the drug within the body. While not a quantitative method for concentration, it provides essential insights into the drug's behavior at a molecular level.

    Enzyme-Linked Immunosorbent Assay (ELISA) Development for Research Purposes

    The development of immunoassays such as the Enzyme-Linked Immunosorbent Assay (ELISA) provides a valuable tool for the detection of clindamycin, the active form of this compound. In research settings, these assays are designed for high-throughput screening of biological samples. The process involves the synthesis of artificial antigens and the subsequent production of monoclonal or polyclonal antibodies that can specifically bind to the target molecule.

    Researchers have successfully prepared novel clindamycin artificial antigens to generate broad-specificity monoclonal antibodies. researchgate.net These antibodies form the basis of competitive ELISAs developed to detect clindamycin and its parent compound, lincomycin, in various matrices like animal tissues. researchgate.net In a typical competitive ELISA, the sample containing the analyte (clindamycin) competes with a labeled clindamycin conjugate for a limited number of antibody binding sites coated on a microplate. The resulting signal is inversely proportional to the concentration of clindamycin in the sample.

    The sensitivity of these research-based ELISAs is a critical parameter, often expressed as the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal. For a developed heterologous ELISA, the IC50 value for clindamycin in buffer was reported to be 0.3 ng/mL. researchgate.net Another commercially available competitive ELISA kit for research use reports a sensitivity of 0.42 ng/mL. creative-diagnostics.com

    Specificity is determined by testing the cross-reactivity of the antibody with structurally related compounds. This ensures that the assay primarily detects the target analyte. For instance, a developed antibody may show high reactivity to clindamycin but significantly lower reactivity to related lincosamides or other classes of antibiotics.

    Table 1: Cross-Reactivity of a Research ELISA for Clindamycin

    Compound Cross-Reactivity (%)
    Clindamycin 100
    Lincomycin 12.8
    Pirlimycin 3.28
    Chloramphenicol (B1208) <0.01
    Tetracycline (B611298) <0.01
    Erythromycin (B1671065) <0.01

    This data demonstrates the high specificity of the assay for clindamycin, with minimal interference from other antibiotics. creative-diagnostics.com Such ELISAs serve as effective screening tools in pre-clinical research for the rapid quantification of clindamycin in various biological samples.

    Bioanalytical Method Validation for Pre-clinical Samples

    Bioanalytical method validation is a fundamental requirement for pre-clinical studies that rely on the concentration measurements of drugs and their metabolites. It ensures that the analytical method used is reliable, reproducible, and suitable for its intended purpose. The validation process is conducted according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) General Chapter <1225>. usp.orgresearchgate.net For this compound, validation confirms that the chosen method, often High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), accurately and precisely measures the concentration of the compound and its active form, clindamycin, in complex biological matrices such as plasma or tissue microdialysate. usp.orgnih.gov This process is crucial for the accurate assessment of pharmacokinetic and pharmacodynamic parameters in pre-clinical animal models. nih.gov

    Specificity and Sensitivity Assessments

    Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample. usp.org For this compound, this involves demonstrating a lack of interference from endogenous matrix components, excipients, and related impurities or metabolites. usp.org Common impurities that must be separated from the main this compound peak include Clindamycin 3-Phosphate and 7-Epiclindamycin. usp.org In HPLC methods, specificity is often confirmed using a photodiode array (PDA) detector to assess peak purity, ensuring the spectral homogeneity of the analyte peak. usp.org

    Sensitivity of a bioanalytical method is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. usp.org For pre-clinical studies, the method must be sensitive enough to measure low concentrations of the drug, particularly at later time points in pharmacokinetic studies.

    Table 2: Sensitivity Parameters for Clindamycin Assays in Pre-clinical Matrices

    Analytical Method Matrix Linearity Range LOQ
    LC-MS/MS Plasma 0.5 - 100 µg/mL 0.5 µg/mL
    LC-MS/MS Microdialysate 25 - 1000 ng/mL 25 ng/mL
    HPLC Injection Not Specified 0.05% of sample nominal concentration

    As shown in the table, LC-MS/MS methods provide high sensitivity for measuring clindamycin in biological fluids like plasma and microdialysate. nih.gov HPLC methods are also validated with established LOQs suitable for quality control of pharmaceutical formulations. usp.orgusp.org

    Accuracy, Precision, and Stability Determinations

    Accuracy refers to the closeness of the measured value to the true value. It is typically evaluated by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage of recovery. tsijournals.com For bioanalytical methods, recovery should generally be within a range of 97.0% to 103.0%. tsijournals.com

    Precision measures the degree of scatter between a series of measurements of the same sample. It is expressed as the percent relative standard deviation (%RSD) and is assessed at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision, which may involve different days, analysts, or equipment). A common acceptance criterion for precision is a %RSD of not more than 2%. tsijournals.com

    Table 3: Accuracy and Precision Data for this compound HPLC Methods

    Parameter Sample Type Acceptance Criteria Result
    Accuracy (% Recovery) Spiked Gel Formulation 97.0% - 103.0% 98.9% - 100.6%
    Repeatability (%RSD) Reference Standard NMT 2% 0.3%
    Method Precision (%RSD) Marketed Sample NMT 2% 0.9%
    Intermediate Precision (%RSD) Marketed Sample NMT 2% Overall RSD < 2%

    NMT: Not More Than

    Stability studies are essential to ensure that the concentration of this compound and its metabolites does not change from the time of sample collection to the time of analysis. This involves testing the analyte's stability in the biological matrix under various conditions, including short-term storage at room temperature, long-term storage frozen, and after multiple freeze-thaw cycles. magtechjournal.com For example, studies have shown that standard and sample solutions of clindamycin are stable for at least 24 hours at room temperature and for 40 hours at 10°C in an autosampler. usp.orgnih.gov

    Matrix Effects and Interference Studies

    When using mass spectrometry for detection, the matrix effect is a significant consideration. This phenomenon, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte, thereby affecting the accuracy and precision of the measurement. nih.govresearchgate.net Interference studies are performed during method validation to evaluate the impact of the biological matrix on the analytical results.

    In pre-clinical sample analysis, matrices such as plasma, urine, or tissue homogenates are complex and can contain numerous substances like phospholipids that may interfere with the ionization process. nih.gov The validation process for an LC-MS/MS method for clindamycin in plasma and microdialysate confirmed that the method was selective, indicating that matrix effects were minimized. nih.gov Strategies to mitigate matrix effects include optimizing sample preparation techniques (e.g., solid-phase extraction instead of simple protein precipitation) to remove interfering substances, and modifying chromatographic conditions to separate the analyte from matrix components. nih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is another common and effective strategy to compensate for matrix effects.

    Structure Activity Relationships Sar and Rational Design of Clindamycin Derivatives

    Correlation of Structural Modifications with Biochemical Activity

    The biochemical activity of clindamycin (B1669177) is intrinsically linked to its molecular structure. Modifications at various positions on the clindamycin scaffold can profoundly influence its ability to act as a prodrug, bind to its ribosomal target, and navigate the physiological environment.

    Clindamycin 4-phosphate is a prodrug, meaning it is an inactive or less active precursor that is metabolized into the active form, clindamycin, within the body. nih.gov The key structural feature enabling this is the phosphate (B84403) ester at the C4 position of the propylhygric acid moiety.

    Esterification of clindamycin at this position serves a critical pharmaceutical purpose, primarily to increase water solubility, making it suitable for parenteral administration. core.ac.uk The activation of this prodrug is an enzymatic process. In the body, ubiquitous enzymes called alkaline phosphatases hydrolyze the phosphate ester bond. core.ac.uk This enzymatic cleavage removes the phosphate group, releasing the active clindamycin, which can then distribute to tissues and exert its antibacterial effect. nih.govcore.ac.uk

    The position of the phosphate group is crucial. While this compound is a known variant, the therapeutically utilized form for injections is clindamycin 2-phosphate. wikipedia.org The activation mechanism, however, remains the same: enzymatic hydrolysis to liberate the active drug. core.ac.uk This conversion is rapid and efficient, ensuring that therapeutic concentrations of active clindamycin are achieved following administration of the prodrug.

    Clindamycin functions by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA at the peptidyl transferase center (PTC). mdpi.comjcadonline.com This binding interferes with protein synthesis, leading to a bacteriostatic effect. wikipedia.orgmdpi.com The affinity and nature of this binding are highly dependent on the drug's structural features.

    The primary modification that distinguishes clindamycin from its parent compound, lincomycin (B1675468), is the substitution of the 7(R)-hydroxyl group with a 7(S)-chloro atom. hpra.iemdpi.com This single atomic substitution significantly enhances the antibacterial potency. While it was initially thought this might be due to stronger interactions with the ribosome, studies suggest this change primarily improves pharmacokinetic properties like cell permeability rather than directly adding beneficial interactions at the ribosomal binding site. mdpi.comnih.gov

    High-resolution structural studies have detailed the interactions between clindamycin and the ribosome. Key interactions include:

    Hydrogen Bonds: The hydroxyl groups of the galactopyranoside sugar (the methylthiolincosaminide moiety) form multiple hydrogen bonds with nucleotides of the 23S rRNA, including A2058, A2059, C2452, G2505, and U2506. mdpi.commpg.de The amide linker also participates in hydrogen bonding. mpg.de

    Hydrophobic Interactions: The propyl-pyrrolidinyl tail extends towards the nascent peptide exit tunnel (NPET), engaging in van der Waals interactions. mpg.deresearchgate.net

    Modifications to these key regions can drastically alter binding affinity. For instance, changes to the sugar moiety or the amide linker would likely disrupt the critical hydrogen bond network, reducing the drug's efficacy. The stereochemistry at position C7 is also important; while the chlorine substitution enhances potency, other changes could hinder proper docking into the ribosomal pocket. nih.gov

    Table 1: Key Structural Features of Clindamycin and Their Role in Ribosomal Binding
    Structural Moiety/SubstituentKey FeatureContribution to Ribosomal BindingReference
    Galactopyranoside SugarMultiple hydroxyl groupsForms a network of crucial hydrogen bonds with 23S rRNA nucleotides (e.g., A2058, A2059). mpg.de
    C7 Position(S)-Chloro groupEnhances overall potency, primarily by improving pharmacokinetic properties rather than direct binding interactions. mdpi.comnih.gov
    Amide Linker-CONH- groupParticipates in hydrogen bonding with the ribosome. mpg.de
    Propyl-pyrrolidinyl TailN-methyl and propyl groupsEngages in hydrophobic and van der Waals interactions within the ribosomal tunnel. mpg.de

    Structural modifications are a powerful tool for fine-tuning the pharmacokinetic profile of a drug, affecting its absorption, distribution, metabolism, and excretion (ADME). The evolution from lincomycin to clindamycin is a prime example of successful pharmacokinetic modulation.

    The 7-chloro-7-deoxylincomycin modification that creates clindamycin results in enhanced lipid solubility. hpra.ie This change is believed to contribute to better oral absorption and greater tissue penetration compared to lincomycin, leading to higher clinical potency against certain infections, despite having a similar in vitro inhibitory effect on the ribosome. hpra.ienih.gov

    Further modifications, such as the esterification to this compound, directly address formulation challenges. The phosphate ester significantly increases water solubility, but as a prodrug, it is designed to have minimal impact on the ADME profile of the active clindamycin, which is rapidly formed in vivo. nih.govcore.ac.uk

    Metabolism of clindamycin is also dictated by its structure. The primary route of metabolism is through the hepatic cytochrome P450 enzyme CYP3A4. nih.govdrugbank.com This process leads to the formation of two main metabolites: clindamycin sulfoxide (B87167) (an oxidative metabolite) and N-desmethylclindamycin (an N-demethylated metabolite). nih.govdrugbank.com N-desmethylclindamycin retains some biological activity. bioone.org The susceptibility of the sulfur and N-methyl groups to enzymatic modification is a direct consequence of their chemical nature and accessibility. Any derivative designed for clinical use must consider how structural changes would alter its metabolic pathway and stability.

    Table 2: Impact of Structural Modifications on Pharmacokinetic Properties
    ModificationCompoundEffect on Pharmacokinetic PropertyReference
    7(R)-OH → 7(S)-ClLincomycin → ClindamycinIncreases lipid solubility, leading to improved oral absorption and tissue distribution. hpra.ienih.gov
    Esterification at C4Clindamycin → this compoundIncreases water solubility for parenteral formulation; acts as a prodrug that is rapidly converted to active clindamycin. core.ac.uk
    N-methyl groupClindamycinSite for metabolism by CYP3A4 to the active metabolite N-desmethylclindamycin. drugbank.combioone.org
    Thioether groupClindamycinSite for metabolism by CYP3A4 to the inactive metabolite clindamycin sulfoxide. nih.govdrugbank.com

    Computational Approaches to SAR Analysis

    In modern drug design, computational methods are indispensable for understanding and predicting the relationship between a molecule's structure and its biological activity. These in silico techniques provide deep insights into drug-target interactions and help rationalize the design of new derivatives with improved properties.

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. scielo.brtandfonline.com For lincosamides, QSAR models can be built to predict the antibacterial activity of new derivatives before they are synthesized.

    These models work by calculating a set of numerical values, known as molecular descriptors, for each compound. These descriptors can represent various properties, such as electronic (e.g., charge distribution), steric (e.g., molecular shape and size), and hydrophobic (e.g., logP) characteristics. bepls.com Statistical methods, like Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). tandfonline.com

    While specific QSAR studies focusing exclusively on this compound are not prevalent, the broader application of QSAR to antibiotics, including lincosamides, demonstrates its utility. scielo.brtandfonline.com Such models can help identify which structural features are most critical for activity and guide the design of new derivatives with potentially broader spectrums or the ability to overcome resistance. scielo.brnih.gov

    Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze how a ligand, such as clindamycin, interacts with its biological target at an atomic level. nih.gov

    Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor. For clindamycin, docking simulations are performed using the high-resolution crystal structure of the bacterial 50S ribosomal subunit. researchgate.netnih.gov These simulations can accurately place the clindamycin molecule into its binding pocket at the PTC, reproducing the key hydrogen bonds and hydrophobic interactions observed in experimental structures. mdpi.comnih.gov Docking is particularly useful for screening virtual libraries of clindamycin derivatives, providing a rapid assessment of which new compounds are likely to bind effectively to the ribosome. nih.gov

    Molecular Dynamics (MD) Simulations provide a dynamic view of the drug-receptor complex over time. nih.gov Unlike the static picture from docking, MD simulations can reveal the flexibility of both the drug and the ribosome, the role of water molecules in mediating interactions, and the energetic stability of the binding. mpg.denih.govsci-hub.ru For example, MD simulations have been used to understand how mutations in the 23S rRNA, such as A2058G, confer resistance to clindamycin by altering the drug's binding mode and restricting its conformational freedom within the binding site. nih.gov These simulations can also explore the transition between different conformational states of clindamycin, which may be essential for its biological action. researchgate.net Studies have used MD to explore how clindamycin derivatives might interact with novel targets, expanding their potential therapeutic applications. nih.govresearchgate.net

    Together, these computational approaches provide a detailed mechanistic understanding that complements experimental SAR data, enabling a more rational and efficient design of next-generation lincosamide antibiotics.

    Pharmacophore Modeling for Ligand Design

    Pharmacophore modeling is a computational strategy crucial for the rational design of new ligands, including derivatives of clindamycin. This approach identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For clindamycin, the target is the 50S ribosomal subunit of bacteria, where it binds to the 23S rRNA and inhibits protein synthesis. asm.orgdrugbank.com

    A pharmacophore model for a clindamycin analogue is constructed by analyzing the key interactions between the drug and its binding site on the ribosome. These interactions include:

    Hydrogen Bonding: The hydroxyl groups of the aminooctose moiety and the amide bond form a critical network of hydrogen bonds with nucleotides of the 23S rRNA, such as A2058 and A2503. harvard.edupnas.org These interactions are indispensable for target engagement. harvard.educhemrxiv.org

    Hydrophobic/Van der Waals Interactions: The n-propylhygric acid portion, specifically the propyl chain, extends into a hydrophobic cleft in the peptidyl transferase center (PTC), making important van der Waals contacts. harvard.edu

    By defining these features—hydrogen bond donors/acceptors, hydrophobic centers, and spatial boundaries—a 3D pharmacophore model is generated. researchgate.netwustl.edu This model serves as a template for virtual screening of large chemical libraries to identify new molecules that match the pharmacophore and are therefore likely to bind to the ribosomal target. wustl.edudntb.gov.ua Furthermore, these models guide the de novo design of novel derivatives by highlighting which molecular positions can be modified to improve binding or to circumvent resistance mechanisms without disrupting the essential binding features. chemrxiv.orgmdpi.com For instance, computational studies have used molecular docking and dynamics simulations based on these principles to screen clindamycin derivatives against hundreds of protein targets, identifying novel potential interactions that could lead to broader-spectrum activity. mdpi.comresearchgate.net

    Discovery and Synthesis of Novel this compound Analogues with Enhanced Properties

    The pursuit of new clindamycin analogues is driven by the goals of improving biochemical properties and overcoming bacterial resistance. Research has shifted from simple semisynthesis to more flexible, component-based total synthesis, allowing for the rational design and creation of derivatives that were previously inaccessible. chemrxiv.orgresearchgate.netacs.org

    Design Principles for Improved Biochemical Activation

    This compound is a prodrug, meaning it is inactive until the phosphate group is cleaved by phosphatases in the body to release the active clindamycin. The design of novel analogues often focuses on modifying the core structure to influence this activation process or other pharmacokinetic properties.

    One key design principle involves altering the cyclic amino acid portion of the molecule. In a notable example, the (2S-trans)-4-n-propylhygramide part of clindamycin was replaced with a (2S-cis)-4-ethylpipecolamide moiety to create the analogue pirlimycin. nih.gov This structural change, which involves expanding the five-membered proline ring to a six-membered pipecolic acid ring, results in significantly altered metabolic and toxicological profiles. nih.gov While specific data on the biochemical activation rate of pirlimycin's phosphate ester is not detailed, such structural modifications inherently alter the molecule's susceptibility to enzymatic action, providing a pathway for designing analogues with different activation kinetics.

    The following table summarizes key structural modifications and their design rationale.

    Analogue/Derivative Class Structural Modification Design Rationale/Principle Reference(s)
    PirlimycinReplacement of 5-membered proline ring with a 6-membered pipecolic acid ring.Alteration of the cyclic amino acid amide portion to favorably change metabolic properties. nih.gov
    Clindamycin Propionate (B1217596) DerivativesAddition of a propionate group.Optimization of the base structure based on SAR to serve as a building block for more complex analogues. nih.gov
    Clindamycin Homo/HeterodimersLinking of two clindamycin derivative units.Creation of larger molecules with potentially altered physicochemical and pharmacokinetic properties. nih.gov

    Strategies for Overcoming Resistance Mechanisms (molecular level)

    Bacterial resistance to clindamycin primarily occurs through several molecular mechanisms:

    Target Site Modification: Methylation of key adenine (B156593) residues (e.g., A2058) in the 23S rRNA binding site by Erm methyltransferases prevents the drug from binding effectively. asm.orgtandfonline.com The cfr gene also encodes a methyltransferase that modifies the ribosome, conferring broad resistance. asm.orgresearchgate.net

    Active Efflux: Bacteria may acquire genes (e.g., vga, lsa) that code for efflux pump proteins, which actively remove the antibiotic from the cell. asm.org

    Enzymatic Inactivation: Lincosamide nucleotidyltransferases, encoded by lnu genes, can chemically modify and inactivate the drug. asm.orgmdpi.com

    Rational drug design aims to create analogues that can bypass these mechanisms. A key strategy is to introduce structural modifications that sterically hinder the binding of resistance-conferring enzymes or that form new, potent interactions with the ribosome, even a modified one.

    One successful example is the development of iboxamycin (B13906954) . This analogue was created through structure-guided design, replacing clindamycin's proline moiety with a rigid oxepanoproline scaffold. asm.orgresearchgate.net This novel bicyclic amino acid moiety creates a shape that allows iboxamycin to bind tightly to the ribosome and maintain its function even in the presence of Erm and Cfr methyltransferase enzymes, which normally confer resistance to all major classes of 50S-targeting antibiotics. asm.orgresearchgate.net

    Another approach involves exploring entirely new binding pockets or targets. Molecular docking and dynamics simulations have been used to screen clindamycin derivatives against a vast array of bacterial proteins. mdpi.comresearchgate.net This led to the identification of novel potential targets, such as the cell division protein FtsZ, suggesting that derivatives could be designed to inhibit different essential pathways, thereby circumventing traditional resistance mechanisms. nih.govmdpi.comresearchgate.net

    The table below details research findings on analogues designed to overcome resistance.

    Analogue/Derivative Target Resistance Mechanism Molecular Strategy Reported Finding Reference(s)
    IboxamycinErm and Cfr methyltransferases (Target site modification)Replacement of the proline moiety with a rigid oxepanoproline scaffold.The modified structure maintains potent binding to ribosomes that have been made resistant by methylation. asm.orgresearchgate.net
    Compound 5a (Clindamycin heterodimer)Multidrug resistanceCreation of a heterodimer by linking a clindamycin derivative with another therapeutic agent.The compound exhibited significantly enhanced inhibitory activity against several bacterial strains compared to the parent drug. nih.gov
    Investigational DerivativesGeneral resistanceScreening against novel bacterial protein targets.Identified cell division protein FtsZ as a potential alternative target for clindamycin derivatives. mdpi.comresearchgate.net

    These focused efforts in synthesis and computational design continue to expand the potential of the lincosamide class, providing a robust platform for developing next-generation agents based on the this compound scaffold.

    Molecular Mechanisms of Antimicrobial Resistance to Clindamycin and Its Derivatives

    Target Site Modification: Ribosomal Methylation

    The most prevalent mechanism of resistance to clindamycin (B1669177) is the modification of its target site within the bacterial ribosome. bohrium.comoup.com Clindamycin functions by binding to the 50S ribosomal subunit, which inhibits protein synthesis. dermatologytimes.com Resistance arises from chemical alterations to the ribosome that prevent the antibiotic from binding effectively. nih.gov

    This modification is primarily achieved through ribosomal methylation, a process catalyzed by enzymes that add methyl groups to specific nucleotides in the 23S ribosomal RNA (rRNA). mdpi.commdpi.com This methylation leads to a conformational change in the ribosome, reducing the binding affinity of clindamycin and rendering the antibiotic ineffective. mdpi.com This type of resistance is often referred to as the MLSB phenotype because it confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, all of which share an overlapping binding site on the ribosome. oup.comrcsb.org

    Recent studies using cryogenic electron microscopy (cryo-EM) have provided detailed structural insights into how clindamycin binds to the ribosome and how mutations can lead to resistance. For instance, a mutation from adenine (B156593) (A) to guanine (B1146940) (G) at a key position in the 23S rRNA has been shown to weaken the interaction between clindamycin and the ribosome, resulting in a less stable antibiotic-ribosome complex. dermatologytimes.com

    Erythromycin (B1671065) Resistance Methylase (Erm) Genes and Their Expression

    The enzymes responsible for ribosomal methylation are known as Erythromycin Resistance Methylases (Erm). mdpi.com These enzymes are encoded by a variety of erm genes, with nearly 40 different genes identified. bohrium.com In pathogenic bacteria, these genes are often located on mobile genetic elements like plasmids and transposons, which facilitates their spread between different bacterial strains and species. bohrium.commdpi.com

    The most clinically significant erm genes in staphylococci are erm(A) and erm(C), while in streptococci and enterococci, the erm(B) class of genes is more predominant. bohrium.com The expression of these erm genes can be either constitutive or inducible. bohrium.comjcpsp.pk

    Constitutive expression results in continuous production of the methylase enzyme, leading to high-level resistance to all MLSB antibiotics. nih.gov

    Inducible expression means that the methylase is only produced in the presence of an inducing agent, typically a macrolide antibiotic like erythromycin. jcpsp.pknih.gov In the absence of an inducer, the bacteria may appear susceptible to clindamycin in laboratory tests. However, during therapy with clindamycin, exposure to macrolides can trigger the expression of the erm gene, leading to the selection of resistant mutants and potential treatment failure. mdpi.com

    The regulation of erm gene expression is a complex process. For example, the erm(A) gene is located on a transposon called Tn554, and the erm(C) gene is often found on small plasmids. mjima.org

    Molecular Basis of Methyltransferase Activity

    Erm methyltransferases are S-adenosyl-L-methionine (SAM)-dependent enzymes that catalyze the methylation of a specific adenine residue (A2058 in E. coli numbering) within the 23S rRNA of the 50S ribosomal subunit. nih.govoup.comnih.gov This methylation can be either mono- or dimethylation of the N6 position of the adenine base. mdpi.comoup.com The addition of these methyl groups creates steric hindrance, which physically blocks the binding of MLSB antibiotics to the peptidyl transferase center of the ribosome. nih.govuri.edu

    Structural studies of Erm enzymes have revealed that they contain conserved motifs that are characteristic of S-adenosylmethionine-dependent methyltransferases. nih.gov These motifs are crucial for binding SAM, the methyl group donor, and for recognizing the specific target sequence in the 23S rRNA. nih.gov The Erm enzyme acts during the assembly of the ribosome, as the target adenine residue is inaccessible in the mature 50S subunit. uri.edu

    Table 1: Key Erm Methyltransferase Genes and Their Characteristics

    Gene Common Host Organisms Expression Type Resistance Phenotype
    erm(A) Staphylococcus aureus Inducible/Constitutive MLSB
    erm(B) Streptococcus spp., Enterococcus spp. Inducible/Constitutive MLSB
    erm(C) Staphylococcus aureus Inducible/Constitutive MLSB
    erm(TR) Streptococcus spp. Inducible MLSB
    erm(F) Bacteroides spp. Constitutive MLSB

    Detection Methods for Erm Genes in Bacterial Strains

    Several laboratory methods are used to detect the presence of erm genes and the associated MLSB resistance phenotype.

    The double-disk diffusion test (D-test) is a widely used phenotypic method to detect inducible clindamycin resistance. jcpsp.pkijvm.org.il In this test, an erythromycin disk is placed near a clindamycin disk on an agar (B569324) plate inoculated with the bacterial isolate. If the isolate possesses an inducible erm gene, the erythromycin will induce the expression of the methylase. This results in a flattening of the circular zone of inhibition around the clindamycin disk, creating a "D" shape. ijvm.org.ilmbl.or.kr

    Molecular methods provide a more direct and sensitive way to detect the specific erm genes. ekb.egPolymerase chain reaction (PCR) is commonly used to amplify and identify erm(A), erm(B), and erm(C) genes. nih.govbrieflands.comReal-time PCR (Q-PCR) offers a more rapid and quantitative detection of these genes, with a high degree of sensitivity and specificity. ekb.egjmb.or.krMicroarray-based methods can simultaneously screen for a wide range of antimicrobial resistance genes, including various erm genes. plos.org

    Efflux Pump Systems

    Another significant mechanism of bacterial resistance to clindamycin is the active efflux of the antibiotic out of the cell. oup.com This process is mediated by efflux pumps, which are membrane-bound protein complexes that recognize and expel a wide range of substrates, including antibiotics. microbialcell.com By actively pumping clindamycin out of the cytoplasm, these systems prevent the antibiotic from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis. microbialcell.com

    Identification and Characterization of Efflux Transporters

    Several families of efflux pumps have been identified in bacteria that can contribute to clindamycin resistance. asm.org These include:

    ATP-Binding Cassette (ABC) Superfamily: These are primary transporters that use the energy from ATP hydrolysis to drive the efflux of substrates. mdpi.com The msr(A) gene, often found on plasmids in staphylococci, encodes an ABC transporter that confers resistance to macrolides and type B streptogramins, but not lincosamides. mbl.or.krnih.gov The lsa genes also encode ABC transporters that can cause resistance to clindamycin. frontiersin.orgnih.gov

    Major Facilitator Superfamily (MFS): These are secondary transporters that utilize the proton motive force to expel substrates. asm.org MFS pumps like NorA, NorB, and MdeA in Staphylococcus aureus have been shown to confer resistance to a variety of antimicrobial compounds. microbialcell.com

    Resistance-Nodulation-Division (RND) Family: This family of efflux pumps is particularly important in Gram-negative bacteria. asm.org The AdeFGH efflux pump in Acinetobacter baumannii can confer resistance to clindamycin, among other antibiotics. asm.orgnih.gov

    Small Multidrug Resistance (SMR) Family: These are small membrane proteins that often function as oligomers to transport lipophilic compounds. asm.org

    Table 2: Examples of Efflux Pumps Conferring Clindamycin Resistance

    Efflux Pump Family Specific Pump/Gene Host Organism(s) Other Substrates
    ABC msr(A) Staphylococcus spp. Macrolides, Streptogramins B
    ABC lsa(A/B/C) Enterococcus spp., Staphylococcus spp. Streptogramins A, Lincosamides
    MFS NorA, NorB, MdeA Staphylococcus aureus Fluoroquinolones, Biocides
    RND AdeFGH Acinetobacter baumannii Chloramphenicol (B1208), Tetracyclines, Fluoroquinolones
    MFS Mef(A) Streptococcus pneumoniae Macrolides

    Regulation of Efflux Pump Gene Expression

    The expression of efflux pump genes is tightly regulated, often in response to environmental signals or the presence of antibiotics. nih.gov This regulation can occur at the transcriptional level, involving repressor and activator proteins.

    For example, the expression of the norA gene in S. aureus is positively regulated by the global regulatory protein MgrA, while the expression of norB and norC is negatively regulated by MgrA. microbialcell.com The mepA gene, which encodes an MFS efflux pump, is controlled by the transcriptional repressor MepR, which belongs to the MarR family of regulators. microbialcell.comnih.gov

    In some cases, the expression of efflux pumps is controlled by two-component regulatory systems. These systems consist of a sensor histidine kinase that detects a specific signal and a response regulator that then modulates gene expression. nih.gov For instance, the AdeRS two-component system regulates the expression of the AdeABC efflux pump in A. baumannii. asm.org

    Overexpression of efflux pumps, often due to mutations in their regulatory genes, can lead to clinically significant levels of antibiotic resistance. mdpi.com

    Inhibition of Efflux Pumps as a Research Strategy

    Efflux pumps are membrane-bound proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness. microbialcell.comnih.gov This mechanism is a significant contributor to both intrinsic and acquired bacterial resistance. nih.gov Consequently, the development of efflux pump inhibitors (EPIs) has emerged as a promising research strategy to combat antibiotic resistance. microbialcell.comnih.gov EPIs function by blocking the extrusion of antibiotics, which can restore the susceptibility of resistant bacteria to existing drugs. microbialcell.comnih.gov

    Several studies have highlighted the potential of EPIs in overcoming resistance to clindamycin and other antibiotics. For instance, traditional EPIs like thioridazine (B1682328) and phenylalanine-arginine β-naphthylamide (PAβN) have been shown to reduce biofilm formation in Staphylococcus aureus strains. microbialcell.com PAβN, a broad-spectrum EPI, has demonstrated the ability to significantly lower the minimum inhibitory concentrations (MICs) of various antibiotics against multidrug-resistant bacteria. nih.govacs.org

    Research has also explored the potential of natural compounds as EPIs. A compound isolated from Artemisia absinthium, 4′,5′-O-dicaffeoylquinic acid, has shown effectiveness against Major Facilitator Superfamily (MFS) efflux pumps in S. aureus. microbialcell.com Similarly, thymoquinone (B1682898) has been found to impair the activity of the NorA efflux pump in multidrug-resistant S. aureus. microbialcell.com The NorA efflux pump, encoded chromosomally in S. aureus, is known to extrude a range of compounds, including quinolones. nih.gov

    The primary goal of using EPIs is to be administered in combination with an antibiotic to prevent its efflux, thereby increasing its intracellular concentration and restoring its efficacy. acs.org This approach could potentially broaden the spectrum of activity for some antibiotics, making them effective against Gram-negative bacteria, which are often protected by highly efficient efflux systems like the Resistance-Nodulation-Division (RND) family of pumps. acs.orgtandfonline.com

    Table 1: Examples of Efflux Pumps and Their Substrates

    Efflux Pump FamilyExample Pump(s)Example BacteriaSubstrates Including Clindamycin
    Major Facilitator Superfamily (MFS)NorAStaphylococcus aureusFluoroquinolones, biocides, dyes microbialcell.comnih.gov
    Resistance-Nodulation-Division (RND)AcrAB-TolCEscherichia coliFluoroquinolones, tetracyclines, macrolides, clindamycin , chloramphenicol nih.gov
    RNDAdeFGHAcinetobacter baumanniiTrimethoprim, chloramphenicol, clindamycin , tetracyclines, fluoroquinolones mdpi.com
    RNDMexAB-OprMPseudomonas aeruginosaQuinolones, tetracyclines, macrolides, lincomycin (B1675468) nih.gov

    Enzymatic Inactivation Mechanisms

    Another significant mechanism of resistance to clindamycin involves the enzymatic modification and subsequent inactivation of the antibiotic molecule. mdpi.comjcadonline.com This process is carried out by specific bacterial enzymes that alter the chemical structure of clindamycin, rendering it unable to bind to its ribosomal target. mdpi.comresearchgate.net

    Identification of Modifying Enzymes

    The primary enzymes responsible for the inactivation of clindamycin belong to the lincosamide nucleotidyltransferase (Lin) family. mdpi.comfrontiersin.org These enzymes catalyze the transfer of a nucleotide monophosphate to the antibiotic, a process known as nucleotidylation or adenylation. mdpi.comnih.gov

    Several variants of these enzymes have been identified in different bacterial species:

    linA and linA' : These genes encode for lincosamide O-nucleotidyltransferases. They have been identified in Staphylococcus species, such as Staphylococcus haemolyticus and Staphylococcus aureus. nih.gov

    linB : This gene also encodes a nucleotidyltransferase that inactivates clindamycin through adenylation. It has been found in Enterococcus faecium. mdpi.com The linB gene has not been detected in all clindamycin-resistant strains, suggesting other resistance mechanisms are also at play. dovepress.com

    lnu genes : The lnu family of genes encode for nucleotidyltransferases that lead to clindamycin resistance. frontiersin.org

    These enzymes require a nucleoside 5'-triphosphate (like ATP, GTP, CTP, or UTP) as a donor for the nucleotidyl group and a cofactor such as Mg2+. nih.gov

    Biochemical Pathways of Inactivation

    The biochemical pathway of clindamycin inactivation by lincosamide nucleotidyltransferases involves the covalent addition of a nucleotide, typically adenosine (B11128) monophosphate (from ATP), to a hydroxyl group on the clindamycin molecule. mdpi.comnih.gov This modification sterically hinders the antibiotic from binding to the 50S ribosomal subunit, thereby preventing the inhibition of bacterial protein synthesis.

    Specifically, in Staphylococcus haemolyticus and Staphylococcus aureus, the inactivation of clindamycin results in the formation of clindamycin 4-(5'-adenylate) . nih.gov This indicates that the adenylation occurs at the 4-position of the clindamycin molecule. In contrast, the related antibiotic lincomycin is adenylated at the 3-position. nih.gov This enzymatic reaction effectively neutralizes the antibacterial activity of clindamycin. mdpi.comresearchgate.net The inactivation is a significant mechanism of resistance, particularly in staphylococci and enterococci. nih.govmdpi.com

    Genetics and Epidemiology of Resistance (Molecular/Population Genetics Focus)

    The spread of clindamycin resistance is largely driven by the horizontal transfer of resistance genes and the clonal expansion of resistant bacterial strains. microbiologyresearch.orgbohrium.com Understanding the genetic and epidemiological factors is crucial for monitoring and controlling the dissemination of resistance.

    Plasmid-Mediated Resistance Transmission

    Plasmids, which are small, extrachromosomal DNA molecules, play a critical role in the dissemination of antibiotic resistance genes. wikipedia.org These genes can be transferred between bacteria of the same or different species through a process called conjugation. wikipedia.org

    Transferable Resistance: Studies have demonstrated the transfer of plasmid-mediated resistance to clindamycin in various bacteria, including Bacteroides fragilis and Bacteroides thetaiotaomicron. microbiologyresearch.org Resistance to clindamycin, often linked with resistance to other antibiotics like erythromycin, can be transferred at high frequencies. microbiologyresearch.org

    Resistance Genes on Plasmids: The genes encoding the enzymes that inactivate clindamycin, such as linA, are often located on plasmids. nih.gov Similarly, genes conferring other resistance mechanisms, like the erm genes (erythromycin ribosome methylation) that can also lead to clindamycin resistance, are frequently found on plasmids. mdpi.com The cfr gene, which confers resistance to linezolid (B1675486) and can also affect clindamycin, has been identified on a transferable plasmid in Enterococcus faecalis. asm.org

    Multi-drug Resistance Plasmids: It is common for plasmids to carry multiple resistance genes, leading to the spread of multidrug resistance. wikipedia.org For example, a plasmid identified in a highly virulent isolate of Cutibacterium acnes was found to carry both erm(50) (conferring macrolide-clindamycin resistance) and tet(W) (conferring tetracycline (B611298) resistance). researchgate.net

    Clonal Spread of Resistant Strains (molecular epidemiology)

    The dissemination of clindamycin resistance is also significantly influenced by the clonal spread of specific resistant bacterial strains. Molecular epidemiology techniques, such as pulsed-field gel electrophoresis (PFGE), multilocus sequence typing (MLST), and spa typing, are used to track the spread of these clones. bohrium.comnih.gov

    Clonal Shifts: Studies have observed shifts in the predominant clones of methicillin-resistant Staphylococcus aureus (MRSA) over time, which can be associated with changes in clindamycin resistance patterns. For example, a study in Dallas, Texas, demonstrated a clonal shift in pediatric community-acquired MRSA between 1999 and 2002, which was linked to a decrease in inducible clindamycin resistance. nih.govnih.gov The emergence of sequence type ST-8 was associated with this change. nih.gov

    Prevalent Clones: Certain clonal complexes (CCs) and sequence types (STs) of S. aureus are frequently associated with clindamycin resistance. For instance, in a study from Tehran, CC8 was the most prevalent clone among isolates with inducible clindamycin resistance. bohrium.comfrontiersin.org Specific STs, such as ST59 and ST239, have been shown to have high rates of resistance to both clindamycin and erythromycin. mdpi.com

    Geographic Variation: The prevalence of specific resistant clones can vary geographically. scielo.br For example, the Cordobes/Chilean clone of MRSA, which is multidrug-resistant including to clindamycin, has been prominent in Latin America. scielo.br In contrast, a study in Beijing, China, found high rates of clindamycin resistance in Streptococcus pyogenes, with emm12 and emm1 being the dominant types. nih.gov

    Table 2: Examples of Clindamycin-Resistant Clones and Associated Genes

    Bacterial SpeciesClonal Type(s)Associated Resistance Gene(s)Geographic Region/Study Focus
    Staphylococcus aureusST-8msr(A)Dallas, TX (Pediatric CA-MRSA) nih.gov
    Staphylococcus aureusCC8, ST239, ST22erm(A), erm(B), erm(C)Tehran, Iran bohrium.com
    Staphylococcus aureusST59, ST239Not specified in snippetVascular Access Infections mdpi.com
    Streptococcus pyogenesemm12, emm1ermBBeijing, China nih.gov
    Staphylococcus aureusCordobes/Chilean cloneNot specified in snippetLatin America scielo.br

    Molecular Surveillance of Resistance Determinants

    The surveillance of antimicrobial resistance at the molecular level is crucial for understanding and combating the spread of clindamycin-resistant pathogens. This involves the use of various molecular techniques to identify the specific genes and mutations responsible for resistance. This data provides valuable insights into the prevalence, geographical distribution, and evolution of resistance mechanisms, which can inform clinical practices and public health strategies.

    Molecular surveillance efforts for clindamycin resistance primarily focus on detecting the presence of erm genes, which encode for ribosomal methylases that confer cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB) antibiotics. mdpi.com The expression of these genes can be either constitutive (cMLSB), resulting in resistance to both erythromycin and clindamycin, or inducible (iMLSB), where the bacterium appears susceptible to clindamycin in vitro but can become resistant upon exposure to an inducing agent like erythromycin. bjid.org.broup.com Another significant resistance mechanism is the active efflux of the antibiotic, often mediated by msr genes. nih.gov

    Prevalence and Distribution of Resistance Genes

    The prevalence of different resistance genes varies significantly across geographical regions and bacterial species.

    erm Genes: The erm gene family, particularly ermA, ermB, and ermC, are the most frequently identified determinants of clindamycin resistance. bjid.org.brbrieflands.com

    In a study on Staphylococcus aureus in Iran, ermC was the most prevalent gene, detected in 20.5% of isolates, followed by ermA (11%) and ermB (3.5%). brieflands.com

    A study in Brazil found that among staphylococci, ermA was the most common (29.6%), followed by ermC (17.1%) and ermB (0.66%). bjid.org.br

    In Streptococcus agalactiae isolates from China, ermB was the most prominent resistance gene, found in 81.8% of clindamycin-resistant strains. nih.gov

    Research in Africa has also highlighted the prevalence of erm genes, with ermC and ermA being commonly detected in Egypt. nih.gov

    msr Genes: The msrA/B genes, which code for an efflux pump, are another important mechanism of resistance, although their prevalence can be lower than that of erm genes. nih.govbrieflands.com In an Iranian study, msrA/B was found in 10.5% of erythromycin and clindamycin-resistant S. aureus isolates. brieflands.com

    The following table summarizes the prevalence of various resistance genes in different studies:

    GenePrevalenceOrganismLocationCitation
    ermA11%S. aureusKerman, Iran brieflands.com
    ermB3.5%S. aureusKerman, Iran brieflands.com
    ermC20.5%S. aureusKerman, Iran brieflands.com
    msrA/B10.5%S. aureusKerman, Iran brieflands.com
    ermA29.6%StaphylococciPorto Alegre, Brazil bjid.org.br
    ermB0.66%StaphylococciPorto Alegre, Brazil bjid.org.br
    ermC17.1%StaphylococciPorto Alegre, Brazil bjid.org.br
    ermB81.8%S. agalactiaeHebei, China nih.gov
    mreA100%S. agalactiaeHebei, China nih.gov
    ermF27%Intestinal Bacteroidales elsevier.es

    Molecular Techniques for Surveillance

    A variety of molecular methods are employed for the surveillance of clindamycin resistance determinants. asm.org

    Polymerase Chain Reaction (PCR): PCR is a widely used technique for the rapid and accurate detection of specific resistance genes. asm.org Multiplex PCR allows for the simultaneous detection of multiple genes, such as different erm and msr variants, in a single reaction, saving time and resources. asm.org

    Whole-Genome Sequencing (WGS): WGS provides the most comprehensive information about the genetic makeup of a bacterial isolate, including the presence of all known resistance genes, as well as the identification of novel resistance mechanisms and mutations. nih.govasm.org It is also invaluable for molecular epidemiological studies, allowing for the tracking of the spread of specific resistant clones.

    DNA Microarrays: This technique can be used to screen for a large number of resistance genes simultaneously. asm.org

    D-test: While a phenotypic test, the double-disk diffusion test (D-test) is a simple and effective method for detecting inducible clindamycin resistance in the laboratory. oup.com A flattening of the clindamycin inhibition zone in the area adjacent to an erythromycin disk indicates the presence of an inducible erm gene. oup.com This test is crucial for guiding appropriate antibiotic therapy, as strains with inducible resistance may appear susceptible to clindamycin in standard tests but can mutate to become constitutively resistant. nih.gov

    Geographical Distribution and Temporal Trends

    Molecular surveillance data has revealed significant geographical variations in the prevalence of clindamycin resistance and the distribution of resistance genes. For instance, in Europe, ermA and ermB have been reported as common resistance genes in some regions. researchgate.net In contrast, studies in Iran have shown a higher prevalence of ermC. brieflands.combrieflands.com

    Temporal trends in resistance can also be monitored through ongoing molecular surveillance. A study in Spain on Streptococcus pyogenes from 2007 to 2020 showed a decline in clindamycin resistance rates. mdpi.com This decline was attributed to temporal variations in the proportion of resistant clones. mdpi.com Conversely, a study in Dallas, Texas, on pediatric community-acquired methicillin-resistant S. aureus (CA-MRSA) from 1999 to 2002 observed a significant decrease in inducible clindamycin resistance, which was associated with a clonal shift in the prevalent strains. nih.govasm.org

    Advanced Drug Delivery Systems and Formulation Research for Clindamycin 4 Phosphate

    Nanoparticle-Based Delivery Systems

    Nanoparticle-based systems offer a versatile platform for Clindamycin (B1669177) 4-Phosphate delivery, enabling controlled release profiles, improved drug stability, and targeted action. These systems are typically under 1000 nm in size and can be engineered from a variety of materials to achieve specific therapeutic goals.

    Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible copolymer approved by the FDA, is a widely studied polymer for creating nanoparticles for controlled drug delivery. nih.gov PLGA nanoparticles can encapsulate Clindamycin 4-Phosphate, protecting it from degradation and controlling its release over an extended period.

    Research has demonstrated that PLGA nanoparticles can provide a slower and more sustained release of the encapsulated drug compared to other polymers like poly lactic acid (PLA). nih.gov For instance, in one study, PLGA nanoparticles released 50% of the encapsulated clindamycin over 8 hours, with 75% released after more than 72 hours, showcasing a significant delay in the initial burst release. nih.gov The release mechanism from PLGA nanoparticles is typically biphasic, involving an initial fast release due to drug diffusion from the surface, followed by a slower, sustained release phase controlled by polymer degradation and drug diffusion through the matrix. nih.gov Studies have achieved sustained release for up to 3 months with certain PLGA formulations. researchgate.net

    The characteristics of these nanoparticles, such as particle size, zeta potential (a measure of surface charge and stability), and encapsulation efficiency, are influenced by formulation parameters like the drug-to-polymer ratio and the pH of the external phase. nih.govresearchgate.net

    Table 1: Characteristics of Clindamycin-Loaded Polymeric Nanoparticles

    PolymerDrug-to-Polymer RatioParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key FindingSource
    PLGA1:10Not Specified-33.5 ± 3.0Not SpecifiedHighest stability achieved at this ratio. nih.gov
    PLA1:10Not Specified-30.5 ± 4.95Not SpecifiedZeta potential confirmed stability. nih.gov
    PLGANot Specified216 - 222-14.7 to -12.76Up to 75%Prepared by double emulsion technique. ijpmbs.com
    PLGANot Specified40.2% release at 4hNot SpecifiedNot SpecifiedRelease reached 91.7% in 2 days. nih.gov

    Solid lipid nanoparticles (SLNs) are another promising carrier system, combining the advantages of liposomes and polymeric nanoparticles. bioline.org.brresearchgate.net They are composed of a solid lipid core, which can incorporate the drug, dispersed in an aqueous surfactant solution. researchgate.net A primary challenge with SLNs is the encapsulation of hydrophilic drugs like this compound into a lipophilic lipid matrix. bioline.org.br

    To overcome this, an ion-pairing technique has been developed. bioline.org.br This involves using anionic polymers, such as dextran (B179266) sulfate (B86663) or sodium alginate, to form a complex with the cationic drug, thereby increasing its lipophilicity and facilitating its incorporation into the lipid core. bioline.org.brresearchgate.net Research showed that incorporating dextran sulfate increased the drug loading of this compound from 1.32% (in SLNs without polymer) to 18.19%. researchgate.net Sodium alginate also increased drug loading, but to a lesser extent (6.73%). researchgate.net

    The choice of anionic polymer also affects the drug release rate. Dextran sulfate was found to reduce the drug release rate by approximately half compared to sodium alginate, which was attributed to its higher charge density and lower molecular weight. researchgate.netmdpi.com This demonstrates that polymer-lipid hybrid nanoparticle systems can be tailored to control the loading and release of hydrophilic drugs. bioline.org.br

    Table 2: Effect of Anionic Polymers on Clindamycin Phosphate (B84403) SLN Formulations

    Polymer UsedDrug Loading (%)Release ProfileParticle Size Range (nm)Source
    None1.32Not Specified400 - 900 bioline.org.brresearchgate.net
    Sodium Alginate6.73Burst release: 14.26%; Max release (120h): 81.33%400 - 900 bioline.org.br
    Dextran Sulfate18.19Burst release: 13.46%; Max release (120h): 38.01%400 - 900 bioline.org.br

    Modifying the surface of nanoparticles is a key strategy to enhance their therapeutic effect, particularly for targeting specific sites like bacterial cells. nih.gov One approach involves altering the surface charge of the nanoparticles to promote adhesion to bacterial cell walls, which are typically negatively charged.

    In a study targeting Methicillin-resistant Staphylococcus aureus (MRSA), PLGA nanoparticles loaded with clindamycin were surface-modified with polyethyleneimine (PEI), a positively charged polymer. nih.gov This modification resulted in positively charged nanoparticles (Cly/PPNPs) that adhered to the MRSA surface. nih.gov This targeted adhesion led to enhanced bactericidal efficacy compared to negatively charged, unmodified PLGA nanoparticles (Cly/PNPs). nih.gov While the free clindamycin solution showed high initial antibacterial activity, it was easily washed away, unlike the bacteria-adhering nanoparticles which provided a sustained local concentration of the antibiotic. nih.gov This research highlights the importance of surface charge in developing targeted delivery systems for improved treatment of bacterial infections. nih.gov

    Liposomal and Vesicular Formulations

    Liposomes are microscopic spherical vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic drugs. ijpsonline.comnih.gov They are a well-established platform for drug delivery, capable of improving the therapeutic index of drugs by altering their distribution and release characteristics. ijpsonline.comnih.gov For this compound, liposomal formulations have been investigated to enhance its delivery, particularly for topical applications. ijpsonline.comnih.gov Other vesicular systems like niosomes and transfersomes are also being explored. researchgate.netmdpi.com

    The encapsulation efficiency (EE) of liposomes, which is the percentage of the total drug successfully entrapped within the vesicles, is a critical parameter. It is highly dependent on the formulation's composition, such as the ratio of lipids (e.g., phosphatidylcholine) to cholesterol. ijpsonline.comnih.gov

    Studies have shown varying EE for this compound in different liposomal systems. In one study, a formulation with a 1:1:1 ratio of drug to lipid to cholesterol achieved the highest EE of 45.4%. ijpsonline.com Another investigation found that a molar ratio of 0.5 for cholesterol to Phospholipon 85G yielded the best results in terms of EE and stability. nih.govresearchgate.net Niosomal formulations, which use non-ionic surfactants, have demonstrated even higher EE, with one study reporting an EE of 81.5% for this compound. researchgate.net

    The stability of these vesicles, in terms of retaining the encapsulated drug over time, is also crucial. One study on nanoliposomes found that while the initial EE was 20.8%, it dropped to 11.4% after one day, indicating a partial release or instability of the formulation. nih.gov In contrast, ultradeformable liposomes showed even lower stability, releasing 95% of the drug within the first day. nih.gov The inclusion of a cationic charge carrier lipid has been shown to improve the stability of liposome (B1194612) formulations and inhibit changes in vesicle size over time. nih.govresearchgate.net

    Table 3: Encapsulation Efficiency (EE) in this compound Vesicular Systems

    Formulation TypeKey Components/RatiosEncapsulation Efficiency (EE)Mean Particle SizeSource
    LiposomesDrug:Lipid:Cholesterol (1:1:1)45.4%4.91 µm ijpsonline.com
    NanoliposomesEgg Phosphatidylcholine, Cholesterol20.8%123-124 nm nih.gov
    Ultradeformable LiposomesEgg Phosphatidylcholine, Cholesterol, Tween 8020.3%123-124 nm nih.gov
    Cationic LiposomesPhospholipon 85G, Cholesterol, DOTAPNot specified, but showed best retention~1 µm or less nih.gov
    NiosomesBrij-52, Cholesterol (50 mol%)81.5% ± 7.4%Not Specified researchgate.net

    The release of this compound from liposomal carriers is a key factor in their therapeutic action, with the goal often being a sustained or controlled release profile. The release kinetics can be influenced by the vesicle's composition, structure, and the external environment.

    Research has shown that liposomal formulations can retard the permeation of this compound. nih.govwjps.ir For example, the permeability coefficient of the drug through burn eschar was reduced when formulated in nanoliposomes compared to a simple solution. nih.govnih.gov Increasing the lipid concentration in the formulation from 20 to 100 mM further decreased the drug's permeation by about two times. nih.govnih.gov

    However, the release can also be rapid depending on the vesicle type. Ultradeformable liposomes, designed for enhanced skin penetration, released about 95% of their drug content within the first day, whereas more rigid conventional liposomes released about 50% in the same period. nih.gov In another study, a liposomal gel formulation demonstrated a higher rate of drug release (54% over 24 hours) across rat abdominal skin compared to a non-liposomal marketed gel (48.7%). ijpsonline.com Transfersomes, another type of ultradeformable vesicle, also showed a significantly higher in vitro release of this compound when formulated into a gel compared to a standard control gel. mdpi.com These findings indicate that liposomal and other vesicular carriers can be modulated to achieve different release patterns, from sustained release and local deposition to enhanced permeation. ijpsonline.commdpi.comnih.gov

    Cellular Uptake Mechanisms of Liposomal Formulations

    The encapsulation of this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, presents a sophisticated strategy to modulate the drug's interaction with host cells. The primary mechanisms governing the cellular uptake of these liposomal formulations are endocytosis and phagocytosis. researchgate.netresearchgate.net

    Endocytosis is a cellular process where substances are brought into the cell. The process can be subdivided into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. researchgate.netnih.gov Research indicates that the specific endocytic pathway utilized for liposome uptake is dependent on the liposome's physicochemical properties, such as size and surface charge, as well as the cell type involved. nih.govnist.govrug.nl For instance, studies have shown that negatively charged liposomes can be internalized via macropinocytosis. rug.nl The internalization of liposomes often involves their initial passage through endosomes and lysosomes. dovepress.com

    Phagocytosis, a process where cells engulf large particles, is another critical mechanism for the uptake of liposomal this compound, particularly by professional phagocytes like macrophages and neutrophils. nih.govnih.gov This is highly relevant in the context of infections where bacteria like Staphylococcus aureus can persist intracellularly. acs.orgresearchgate.net Formulations that enhance phagocytosis can lead to higher intracellular concentrations of the antibiotic at the site of infection. nih.gov Studies have demonstrated that clindamycin itself can promote the phagocytosis and intracellular killing of bacteria by granulocytes. nih.govjcadonline.com

    The composition of the liposome is a key determinant of its uptake efficiency. For example, the inclusion of certain lipids can influence the interaction with the cell membrane and the subsequent internalization pathway. researchgate.net Research on inorganic-organic hybrid nanoparticles of zirconyl clindamycinphosphate has shown high uptake with low toxicity, leading to significantly higher intracellular drug concentrations compared to the free drug. acs.org This highlights the potential of novel nanoparticle strategies to improve drug delivery to intracellular infection sites. acs.org

    ParameterDescriptionImplication for this compound Delivery
    Uptake Mechanism The primary cellular processes for internalization are endocytosis (including clathrin-mediated, caveolae-mediated, and macropinocytosis) and phagocytosis. researchgate.netresearchgate.netnih.govThe choice of liposomal formulation can target specific cell types and uptake pathways to enhance drug delivery to infected cells.
    Liposome Properties Physicochemical characteristics such as size, surface charge, and lipid composition influence the dominant uptake pathway. nih.govnist.govrug.nlFormulation can be optimized to favor mechanisms like phagocytosis by immune cells, concentrating the antibiotic at infection sites.
    Cell Type Different cells (e.g., epithelial cells, phagocytes) exhibit different predominant uptake mechanisms. nih.govacs.orgTailoring liposomes for specific cell types can increase the therapeutic efficacy of this compound.
    Intracellular Fate Following uptake, liposomes are typically processed through endosomal-lysosomal pathways. dovepress.comThe formulation must ensure the release of active clindamycin from the lysosome to reach its bacterial target.

    Microemulsions and Self-Emulsifying Drug Delivery Systems (SMEDDS)

    Microemulsions and Self-Emulsifying Drug Delivery Systems (SMEDDS) are advanced lipid-based formulations investigated for enhancing the solubilization and delivery of poorly soluble drugs. For this compound, a water-soluble salt, the focus of such research shifts towards improving its partitioning into and permeation through biological membranes, particularly the skin. nih.govacademicjournals.org

    The optimization of microemulsion formulations involves a systematic investigation of the phase behavior of systems typically composed of an oil phase, an aqueous phase (containing the dissolved this compound), a surfactant, and a co-surfactant. The goal is to identify a stable, single-phase microemulsion region. Research has shown that the ratio of surfactant to co-surfactant is a critical factor. For instance, in a study using Aerosol OT (AOT) as the surfactant and 1-butanol (B46404) as the co-surfactant, a 2:1 ratio of AOT to 1-butanol was found to create the largest microemulsion region in a pseudo-ternary phase diagram. nih.gov

    The selection of components is crucial for maximizing drug solubilization and stability. core.ac.ukisciii.es Oils like isopropyl palmitate are often used. nih.gov The choice of surfactants and co-surfactants (e.g., Tween 80, Span 20, polyethylene (B3416737) glycol) directly impacts the droplet size and stability of the resulting microemulsion or the nanoemulsion formed upon self-emulsification of a SMEDDS. researchgate.netjscimedcentral.com The formulation's ability to maintain the drug in a solubilized state upon dilution in an aqueous environment, such as gastrointestinal fluid, is a key performance indicator. isciii.esgoogle.com

    The following table summarizes key parameters in the optimization of these formulations:

    Formulation ComponentRoleOptimization FocusResearch Finding Example
    Oil Phase Solubilizes lipophilic components and forms the core of w/o or o/w droplets.Selecting an oil with good solubilizing capacity for any lipophilic excipients and compatibility with the drug. isciii.esIsopropyl palmitate has been successfully used in microemulsions for topical delivery of this compound. nih.gov
    Surfactant Reduces interfacial tension between oil and water phases, enabling microemulsion formation. researchgate.netChoosing a surfactant with an appropriate Hydrophile-Lipophile Balance (HLB) and concentration (typically 30-60% w/w for SMEDDS) to ensure spontaneous emulsification and stability. isciii.esAerosol OT has been investigated as a surfactant for this compound microemulsions. nih.gov
    Co-surfactant Increases the fluidity of the interfacial film, expanding the microemulsion region.Optimizing the surfactant-to-co-surfactant ratio to maximize the stable microemulsion area. nih.govA 2:1 ratio of Aerosol OT to 1-butanol was found to be optimal in one study. nih.gov
    Aqueous Phase Contains the water-soluble drug, this compound.Ensuring the pH and ionic strength are compatible with drug stability.The good water solubility of this compound makes it suitable for incorporation into the aqueous phase. google.com

    In vitro digestion models are essential tools for predicting the in vivo behavior of orally administered lipid-based formulations like microemulsions and SMEDDS. nih.gov These models simulate the conditions of the gastrointestinal tract, including pH changes, and the presence of enzymes and bile salts, to assess the formulation's ability to maintain the drug in a solubilized state and release it for absorption. nih.govresearchgate.net For this compound, which is water-soluble, the focus is less on digestion for solubilization and more on how the formulation components influence drug release and permeation.

    In vitro release studies are commonly performed using diffusion cells, such as Franz diffusion cells, to measure the rate and extent of drug release from the formulation across a semi-permeable membrane. jscimedcentral.compexacy.com For topical formulations, these studies assess permeation through a model skin barrier. nih.gov The release profile of this compound from microemulsions is influenced by the formulation's structure (o/w vs. w/o) and the concentration of its components. Research has shown that drug permeation from microemulsions is significantly greater than from a simple solution. nih.gov Specifically, oil-in-water (o/w) microemulsions have been found to provide a relatively higher drug permeation rate compared to water-in-oil (w/o) microemulsions. nih.gov

    For oral formulations, release studies might be conducted under simulated gastric and intestinal conditions to evaluate the drug's release kinetics. nih.gov For example, a study on Clindamycin Phosphate-loaded microsponges, a related delivery system, showed that an optimized formulation could release 94% of the drug over 8 hours. nih.gov Such studies often employ kinetic models (e.g., Hopfenberg model) to characterize the release mechanism. nih.gov

    Study TypePurposeKey Findings for this compound Formulations
    In Vitro Digestion To simulate GI processing of lipid-based formulations and assess drug solubilization state. nih.govresearchgate.netWhile less critical for the already soluble this compound, it ensures the formulation's integrity and doesn't cause drug precipitation.
    In Vitro Release (Topical) To measure drug permeation through a skin model from microemulsions. nih.govpexacy.comMicroemulsions significantly enhance skin permeation compared to solutions. O/W microemulsions show higher permeation than W/O types. nih.gov
    In Vitro Release (Oral) To determine the rate and extent of drug release under simulated GI conditions. nih.govSystems like microsponges can provide prolonged, controlled release over several hours. nih.gov

    Topical and Transdermal Delivery Research (focus on formulation science)

    The primary barrier to topical and transdermal drug delivery is the stratum corneum, the outermost layer of the skin. Research on this compound focuses on using chemical permeation enhancers to reversibly disrupt this barrier and facilitate drug penetration. tjpr.orgnih.gov These enhancers can act through several mechanisms, including disrupting the highly ordered lipid structure of the stratum corneum, interacting with intercellular proteins, or improving the partitioning of the drug into the skin. tjpr.org

    Terpenes, such as L-menthol, are a class of enhancers that can modify the solvent nature of the stratum corneum, thereby improving drug partitioning and diffusivity. tjpr.org Surfactants, another major class, can disrupt the lipid bilayer and are often integral components of advanced formulations like microemulsions. nih.govnih.gov For example, Aerosol OT, a surfactant, has been shown to significantly increase the skin permeation of this compound from microemulsion formulations. nih.gov The enhancement effect is often concentration-dependent. nih.gov

    Other enhancers studied for their mechanistic effects include ureas, which promote hydration, and oxazolidinones, which are structurally related to skin lipids and can help localize drug delivery within the skin layers. tjpr.org The choice of enhancer and its mechanism of action is critical for designing effective and safe topical formulations. The ideal enhancer should be non-toxic, non-irritating, and its effect on the skin barrier should be temporary and fully reversible. tjpr.orgmdpi.com

    Enhancer ClassProposed Mechanism of ActionRelevance to this compound
    Surfactants (e.g., Aerosol OT) Disruption of the stratum corneum lipid bilayer; formation of micelles. nih.govtjpr.orgShown to significantly increase skin permeation from microemulsion formulations. nih.gov
    Terpenes (e.g., L-menthol) Alteration of the solvent properties of the stratum corneum, improving drug partitioning and diffusivity. tjpr.orgCan be incorporated into formulations to improve drug flux across the skin.
    Solvents (e.g., Propylene Glycol, Ethanol) Act as co-solvents, increase drug solubility, and can alter protein conformation within the stratum corneum. researchgate.netCommonly used in topical solutions and gels to facilitate drug delivery. researchgate.netjddtonline.info
    Bile Acids Possess surfactant-like properties and can enhance permeation. mdpi.comInvestigated as potential enhancers for topical clindamycin formulations. mdpi.com

    The development of various topical dosage forms for this compound, such as gels, creams, and foams, is a significant area of formulation research. The primary goal is to create a stable, cosmetically acceptable vehicle that ensures optimal drug release and skin penetration. jddtonline.infoiajps.com

    Gels are popular due to their ease of application and non-greasy feel. Research often involves the use of gelling agents like Carbopol (a polyacrylic acid polymer) or hydroxypropyl methylcellulose (B11928114) (HPMC). iajps.comresearchgate.net The properties of the gel, including viscosity, spreadability, and drug release, are highly dependent on the type and concentration of the gelling agent. jddtonline.infoiajps.com Emulgels, which combine a gel and an emulsion, are also being developed to enhance the delivery of hydrophobic drugs, though the principle can be adapted for hydrophilic drugs like this compound to improve skin feel and drug stability. jddtonline.infoiajps.com

    Creams are emulsions, either oil-in-water (o/w) or water-in-oil (w/o), that can provide moisturizing properties in addition to drug delivery. The formulation involves an oil phase, an aqueous phase (containing this compound), and emulsifying agents to ensure stability.

    Foams are a more recent advancement, offering the advantage of easy application to large or hairy areas and breaking down quickly upon contact with the skin. jetir.orggoogle.com Research into foam formulations involves a quick-breaking foaming agent, which often includes a C14-C22 alcohol (like cetyl or stearyl alcohol), a surfactant, and a propellant. google.com The foam's breaking temperature can be modulated by adjusting the ratio of components, often targeting skin temperature for immediate collapse and drug release. google.com Nanoparticle-loaded foams are also being explored to potentially improve drug release from the nanoparticles upon the foam's collapse. jetir.org

    The evaluation of these formulations involves a battery of in vitro tests:

    Physical Appearance: Homogeneity, color, and consistency. iajps.com

    pH Determination: Must be within the normal pH range of the skin (around 4.5-6.5) to avoid irritation. iajps.comjetir.org

    Viscosity and Rheology: Affects spreadability, retention time, and patient acceptability. iajps.comjetir.org

    Drug Content Uniformity: Ensures consistent drug concentration throughout the product. iajps.comresearchgate.net

    In Vitro Drug Release/Permeation: Assesses the formulation's ability to release the drug, typically using a Franz diffusion cell. iajps.comjetir.org

    Formulation TypeKey ExcipientsResearch Focus
    Gels / Emulgels Gelling agents (Carbopol, HPMC), oils (liquid paraffin), emulsifiers (Tween, Span), co-solvents (propylene glycol). jddtonline.infoiajps.comOptimizing gelling agent concentration for desired viscosity and release profile; ensuring pH compatibility with skin. jddtonline.infoiajps.comresearchgate.net
    Foams C14-C22 alcohols (cetyl, stearyl alcohol), surfactants, propellants. jetir.orggoogle.comModulating foam-breaking temperature; ensuring stability and quick breakdown on the skin; incorporating nanoparticles. jetir.orggoogle.com
    Creams Oils, emulsifying agents, water.Achieving stable emulsion with appropriate consistency and sensory characteristics.

    Pre Clinical in Vitro and in Vivo Investigations of Clindamycin 4 Phosphate

    Antimicrobial Susceptibility Testing (Mechanistic Research)

    Antimicrobial susceptibility testing is crucial for determining the effectiveness of an antibiotic against specific bacterial strains. For clindamycin (B1669177), this involves a variety of in vitro methods to understand its inhibitory and killing capacities.

    The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a bacterium. nih.gov For clindamycin, MIC values are determined using standardized dilution techniques. fda.gov These values are critical for categorizing a bacterial strain as susceptible, intermediate, or resistant, thereby guiding therapeutic choices. liofilchem.netresearchgate.net

    Clindamycin has demonstrated activity against a range of Gram-positive bacteria and anaerobic bacteria. pfizer.com For instance, the median MIC for Streptococcus pyogenes (Group A streptococci) has been reported at 0.04 μg/mL, and for Staphylococcus aureus, the median MIC is 0.1 μg/mL. nih.gov Susceptibility varies among different species and even strains. For example, while many anaerobic bacteria are susceptible, resistance rates can differ regionally. researchgate.net A study conducted at a German university hospital between 2015 and 2019 found that 91.9% of Gram-positive anaerobic bacilli and 79% of Gram-negative anaerobic bacilli were susceptible to clindamycin. mdpi.com

    Interactive Table: MIC of Clindamycin for Various Bacterial Species

    Bacterial Species Susceptible (µg/mL) Intermediate (µg/mL) Resistant (µg/mL)
    Staphylococcus aureus ≤0.5 1-2 ≥4
    Gram-positive anaerobes ≤4 NA >4
    Gram-negative anaerobes ≤4 NA >4
    Corynebacterium spp. ≤0.5 NA >0.5

    (Data sourced from EUCAST guidelines as presented in product information) pom.go.id

    It's important to note that for some bacteria, such as macrolide-resistant staphylococci and beta-hemolytic streptococci, inducible resistance to clindamycin can occur. pfizer.com This is often identified using a D-zone test. pfizer.com

    Time-kill curve assays provide a dynamic view of an antibiotic's effect on bacterial viability over time, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. oup.com The distinction is not always absolute; an agent that is bacteriostatic at lower concentrations may become bactericidal at higher concentrations or against different organisms. oup.comtimeofcare.com

    Clindamycin is generally considered a bacteriostatic antibiotic. nih.govpom.go.idpfizer.com However, studies have shown it can exhibit bactericidal activity under certain conditions. oup.comvt.edu For example, time-kill studies have demonstrated that the rate and extent of clindamycin's antibacterial activity are maximized at concentrations one to four times the MIC. nih.gov In one study, clindamycin showed bactericidal activity against isolates of Staphylococcus and Streptococcus in a dynamic in vitro model. researchgate.net Another study examining Bacteroides fragilis found that clindamycin's bactericidal activity was not consistently enhanced by increasing concentrations beyond 16 times the MIC. asm.org Specifically, against one strain of B. fragilis, a slow bactericidal effect was seen at four times the MIC, with a 99.9% reduction in colony-forming units (CFU) per milliliter at 36 hours. asm.org

    The determination of whether clindamycin is bactericidal or bacteriostatic can be influenced by several factors, including the specific bacterial strain, the growth conditions, and the duration of the test. oup.comtimeofcare.com

    The combination of antibiotics can result in synergistic (enhanced effect), antagonistic (reduced effect), or indifferent interactions. Studies have explored the combination of clindamycin with other antimicrobial agents against various bacteria.

    One notable combination is clindamycin with rifampicin (B610482). This combination has been studied for its potential synergistic activity, particularly against staphylococcal infections. oup.comresearchgate.netnih.govkarger.comdovepress.com The rationale behind this combination is that clindamycin can help prevent the development of resistance to rifampicin. karger.com

    Conversely, antagonism has also been observed. In a study investigating antibiotic combinations against Staphylococcus biofilms, clindamycin appeared to be antagonistic when combined with gentamicin (B1671437) and daptomycin. oup.com The addition of clindamycin to gentamicin markedly reduced gentamicin's bactericidal effect. oup.com

    Combinations of fluoroquinolones with clindamycin against anaerobic species like Bacteroides fragilis have generally been found to be indifferent, though occasional synergy has been reported. nih.gov Similarly, when combined with penicillin or metronidazole (B1676534) and gentamicin against Bacteroides melaninogenicus, the effect on the MIC of clindamycin was minimal for most strains. asm.org

    Cellular and Molecular Biological Studies

    Investigating the effects of clindamycin at the cellular and molecular level provides deeper insights into its mechanism of action and the bacterial response to its presence.

    Gene expression profiling, often using techniques like RNA-Seq, reveals how bacteria alter their transcriptional landscape in response to antibiotic stress. nih.govfrontiersin.org Exposure to subinhibitory concentrations of clindamycin has been shown to modulate the transcription of various bacterial genes, particularly those encoding virulence factors. pnas.org

    In Streptococcus pyogenes, the effect of clindamycin on the production of exoproteins is dependent on the bacterial growth phase. nih.gov While subinhibitory concentrations can increase the expression of some virulence factors, this effect is often seen when the antibiotic is added at the beginning of the bacterial culture. nih.govoup.com

    In Staphylococcus aureus, subinhibitory concentrations of clindamycin have been found to block the production of several exoprotein genes at the transcriptional level, including those for alpha-hemolysin (B1172582) and serine protease. asm.org However, the same study noted that subinhibitory clindamycin stimulated the transcription of genes for coagulase and fibronectin binding protein B. asm.org Studies on the gut microbiome have also shown that clindamycin exposure leads to significant shifts in the abundance of antibiotic resistance genes, such as Erm methyltransferases. asm.org

    A study involving joint transcriptomics and metabolomics in a mouse model of clindamycin-induced intestinal barrier damage identified significant changes in colon gene expression, highlighting pathways related to arachidonic acid metabolism, retinol (B82714) metabolism, and steroid hormone biosynthesis. nih.gov

    Proteomics allows for the large-scale study of proteins, providing a functional snapshot of the cellular response to stimuli like antibiotics. mdpi.com This is particularly valuable as it can capture post-translational modifications that are not apparent from genomic or transcriptomic data. mdpi.com

    In response to clindamycin, bacteria can exhibit significant changes in their proteome. A study on Pseudomonas aeruginosa exposed to a combination of clindamycin and rifampicin identified alterations in the proteome profile, particularly in proteins related to virulence and antibiotic resistance. mdpi.comnih.gov In biofilm cells adapted to the antibiotics, 45 virulence-associated proteins were identified, with 9 being upregulated and 15 downregulated. mdpi.com

    Another study focused on membrane vesicles from clinical isolates of Cutibacterium acnes with differing resistance to erythromycin (B1671065) and clindamycin. nih.gov Proteomic analysis of these vesicles identified 543 proteins. In the resistant strains, the levels of two lipases and the cell division protein FtsZ were significantly higher compared to sensitive strains. nih.gov This suggests that improper antibiotic use could alter the bacterial lipid composition and potentially increase host inflammation. nih.gov

    Furthermore, a comprehensive proteomic analysis of Streptomyces coelicolor responding to various antibiotics, including lincomycin (B1675468) (a related lincosamide), revealed that lincomycin triggered a robust response where over a thousand proteins were upregulated. biorxiv.org

    Microscopic Analysis of Bacterial Morphology (research focus)

    Microscopic examination of bacteria exposed to clindamycin reveals significant alterations in their morphology. Studies utilizing transmission electron microscopy on Methicillin-resistant Staphylococcus aureus (MRSA) treated with sub-minimal inhibitory concentrations (sub-MICs) of clindamycin have documented distinct changes. These include a loss of the typical spherical shape, cellular inflation, and modifications to the thickness of the cell wall. researchgate.net In one study, representative transmission electron images of S. aureus cultures grown with a sub-MIC of clindamycin (0.06 μg/ml) showed the presence of membrane-like fibers. researchgate.net This indicates that even at concentrations not sufficient to kill the bacteria, clindamycin can induce significant structural stress and changes at the cellular level. researchgate.net

    Animal Models for Pharmacokinetic/Pharmacodynamic (PK/PD) Research

    Animal models are crucial for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of clindamycin 4-phosphate. This prodrug is biologically inactive in vitro but is rapidly hydrolyzed in vivo to the active form, clindamycin. fda.govpfizer.commedicines.org.aufda.gov Studies in various species, including rats, dogs, and cats, have been instrumental in characterizing its absorption, distribution, metabolism, and excretion. fda.gov

    Single-Dose and Multiple-Dose PK Studies in Specific Animal Species

    Pharmacokinetic parameters of clindamycin have been evaluated in several animal species following single and multiple doses.

    Dogs: In a study where dogs received a single intravenous (IV) dose of clindamycin phosphate (B84403) at 11 mg/kg, the disposition curve was best described by a two-compartment open model. nih.gov The mean elimination half-life was 194.6 minutes. nih.gov After a single intramuscular (IM) dose of 11 mg/kg, the mean elimination half-life was 234.8 minutes, with a bioavailability of 87%. nih.gov Another study in a canine model investigated the drug's disposition during IV infusion, measuring its concentrations in liver, kidney, and bile. nih.gov

    Cats: The tissue distribution of clindamycin was examined in cats after multiple oral doses over 10 days. fda.gov In a separate study, the plasma and tissue disposition of clindamycin were studied after a single 10 mg/kg dose administered intravenously (IV), intramuscularly (IM), and subcutaneously (SC). pagepress.org Peak plasma concentrations were 10.93 µg/mL for IV, 5.93 µg/mL for IM, and 6.30 µg/mL for SC administration. pagepress.org

    Rats: Long-term studies in rats have been conducted with clindamycin hydrochloride and clindamycin palmitate hydrochloride, establishing tolerance at various doses. fda.gov In one-month oral studies with clindamycin HCl, metabolites such as clindamycin sulfoxide (B87167) and N-demethyl clindamycin were identified in urine. fda.gov

    Rabbits: Single-dose toxicity of topically applied clindamycin phosphate has been assessed in rabbits. fda.gov

    Loggerhead Sea Turtles: A study in loggerhead sea turtles using a single 10 mg/kg dose of clindamycin found that the drug had high and variable clearance after IV administration. bioone.org

    The following table summarizes key pharmacokinetic findings from a multiple-dose study in human volunteers, which can inform animal study design.

    Dosage RegimenNCmax at Steady State (µg/mL)Cmin at Steady State (µg/mL)
    600 mg IV q6h616.8 ± 6.02.3 ± 0.9
    1200 mg IV q12h617.2 ± 3.50.6 ± 0.3
    Data from a study in healthy human volunteers for comparative context. nih.gov

    PK/PD Modeling of this compound and its Active Metabolite

    Pharmacokinetic/pharmacodynamic (PK/PD) modeling for clindamycin aims to link its concentration in the body over time to its antibacterial effect. The efficacy of clindamycin is primarily related to the duration for which the drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T/MIC). medicines.org.au

    A study involving the development of clindamycin phosphate-loaded microsponges utilized the convolution method and established a Level A in vitro-in vivo correlation (IVIVC) to simulate pharmacokinetic parameters in vivo. nih.gov This modeling is complicated by the fact that clindamycin phosphate is a prodrug that is converted to the active clindamycin, and further metabolized to active metabolites like clindamycin sulfoxide and the minor metabolite N-desmethylclindamycin. nih.govnih.gov The presence of these active metabolites can confound bioassays and must be accounted for in PK/PD analyses. nih.gov

    Investigation of Prodrug Conversion in Animal Tissues

    Clindamycin phosphate is a water-soluble ester of clindamycin that possesses little to no antibacterial effect on its own. fda.govnih.gov It is designed as a prodrug to improve properties such as solubility. core.ac.ukresearchgate.net Upon administration, it is rapidly hydrolyzed in vivo by phosphatase enzymes to the active clindamycin base. fda.govnih.govcore.ac.ukresearchgate.net

    Studies in animal models have provided insight into this conversion process:

    In Dogs: A study using a canine model with biliary obstruction suggested that metabolic activation of clindamycin phosphate occurs within the liver. This was evidenced by higher concentrations of nonesterified (active) clindamycin in the hepatic vein compared to the portal vein, a relationship that was reversed by the obstruction. nih.gov

    In Rats and Dogs: General pharmacokinetic studies have shown that clindamycin is metabolized and excreted in urine and feces. fda.gov In rats, urinary products included unchanged clindamycin, clindamycin sulfoxide, and N-demethyl clindamycin. fda.gov In dogs, the urinary metabolites were unchanged clindamycin, clindamycin sulfoxide, clindamycin glucuronide, and N-demethyl clindamycin. fda.gov

    General In Vivo Conversion: The conversion from the inactive phosphate ester to the active base is a rapid in vivo process. pfizer.comfda.gov Following intravenous administration, the decay of clindamycin phosphate in serum is swift. nih.gov

    Host-Pathogen Interaction Studies (Molecular and Cellular Level)

    Modulation of Host Immune Response (at a mechanistic/cellular level, not clinical immunology)

    Pre-clinical research, both in vitro and in vivo, has demonstrated that clindamycin possesses immunomodulatory properties that are distinct from its direct antibacterial activity. These effects are primarily observed through its influence on the function of host immune cells, such as phagocytes, and the production of inflammatory mediators. Clindamycin phosphate, an ester pro-drug, is hydrolyzed in vivo to active clindamycin, which exerts these effects. la.govmdpi.com

    Investigations have shown that clindamycin can alter the host's immune response by affecting cellular activities like phagocytosis and chemotaxis, and by modulating the secretion of key signaling molecules known as cytokines. nih.govmdpi.comdovepress.com These actions may contribute to its therapeutic efficacy by influencing the inflammatory cascade associated with bacterial infections.

    Effects on Phagocytic Function

    Clindamycin has been shown to enhance the function of phagocytic cells, including polymorphonuclear neutrophils (PMNs) and macrophages. mdpi.commdedge.com This enhancement is not solely reliant on the drug's antibacterial action but involves direct effects on the host cells. Studies have reported that clindamycin can increase the opsonization and phagocytosis of bacteria. la.govdovepress.comwikipedia.org By altering the bacterial surface, clindamycin can render pathogens more susceptible to engulfment and intracellular killing by phagocytes. mdedge.comwikipedia.org

    In vitro studies have demonstrated that clindamycin promotes the phagocytosis and intracellular killing of various bacteria by neutrophils. nih.govnih.gov Research using mouse peritoneal macrophages indicated that clindamycin phosphate significantly stimulates macrophage phagocytic activity. who.int Furthermore, clindamycin has been observed to increase the oxidative burst in neutrophils, a critical mechanism for killing engulfed pathogens. nih.gov It also enhances neutrophil chemotaxis, the directed movement of these cells toward sites of infection. mdpi.comviamedica.pl

    Table 1: Reported Effects of Clindamycin on Phagocyte Function

    Immune CellProcess AffectedObserved EffectSupporting Evidence
    Neutrophils (PMNs)PhagocytosisEnhancement of bacterial uptake and intracellular killing. nih.govnih.gov
    Neutrophils (PMNs)ChemotaxisIncreased directed cell migration. mdpi.comviamedica.pl
    Neutrophils (PMNs)Oxidative BurstIncreased activity. nih.gov
    MacrophagesPhagocytosisStimulation of phagocytic activity and intracellular killing. mdedge.comwho.int
    MacrophagesMigration Inhibition Factor (MIF)Significant stimulation of MIF production. who.int

    Modulation of Cytokine Production

    A significant aspect of clindamycin's immunomodulatory activity is its ability to alter the production of cytokines by immune cells, particularly macrophages. Cytokines are crucial mediators of inflammation. Research on lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages has provided detailed insights into these effects. nih.gov

    These studies revealed that clindamycin can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.govmdpi.comnih.gov Conversely, the same studies showed that clindamycin increased the production of Interleukin-6 (IL-6). nih.gov The investigation into the mechanism suggested that this modulation occurs at the translational or protein secretion level, as the mRNA expression for these cytokines was not similarly affected. nih.gov Other reports also note an inhibition of Interferon-gamma (IFN-γ) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). dovepress.comviamedica.pl This differential regulation of cytokine production indicates a complex interaction with cellular signaling pathways that control the inflammatory response.

    Table 2: Modulation of Cytokine Production by Clindamycin in Preclinical Models

    CytokineCell Type StudiedStimulusObserved EffectSupporting Evidence
    Tumor Necrosis Factor-alpha (TNF-α)Mouse Peritoneal MacrophagesLPSDecreased production. nih.govmdpi.com
    Interleukin-1β (IL-1β)Mouse Peritoneal MacrophagesLPSDecreased production. nih.govmdpi.comdovepress.com
    Interleukin-6 (IL-6)Mouse Peritoneal MacrophagesLPSIncreased production. nih.govdovepress.com
    Interferon-gamma (IFN-γ)--Inhibited production. dovepress.comviamedica.pl
    Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)--Inhibited production. dovepress.comviamedica.pl

    Theoretical and Computational Studies on Clindamycin 4 Phosphate

    Molecular Modeling of Clindamycin (B1669177) 4-Phosphate and Ribosomal Interactions

    Molecular modeling has become an indispensable tool for understanding the intricate interactions between drugs and their biological targets at an atomic level. In the case of clindamycin, a lincosamide antibiotic, and its prodrug form, clindamycin 4-phosphate, computational studies have provided significant insights into their mechanisms of action and resistance. Clindamycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. drugbank.compatsnap.com

    Computational models have been instrumental in visualizing and analyzing the binding of clindamycin to the 23S rRNA within the peptidyl transferase center (PTC) of the ribosome. researchgate.netresearchgate.net These studies have revealed that clindamycin's binding site overlaps with that of other antibiotic classes, such as macrolides and streptogramin B, explaining the observed cross-resistance. researchgate.net Specifically, the galactose sugar moiety of clindamycin interacts with key nucleotides like A2058, A2059, and A2503. researchgate.netresearchgate.net Modifications or mutations in these nucleotides can confer resistance to lincosamides. researchgate.net

    High-resolution cryo-electron microscopy (cryo-EM) structures have further refined our understanding of these interactions, showing the precise orientation of clindamycin within the ribosomal binding pocket. mpg.de These structural insights are crucial for the rational design of new lincosamide derivatives with improved efficacy and the ability to overcome existing resistance mechanisms. researchgate.netoup.com

    Ab Initio and Density Functional Theory (DFT) Calculations

    Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles, without the need for empirical parameters. nih.govunige.ch These methods are particularly valuable for studying the intrinsic properties of drug molecules like this compound and for modeling reaction mechanisms. mdpi.comlongdom.org

    DFT calculations can provide detailed information about:

    Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms in this compound.

    Electronic Properties: Determining the distribution of electron density, molecular orbital energies, and atomic charges, which are crucial for understanding reactivity and intermolecular interactions. mdpi.com

    Vibrational Frequencies: Calculating the vibrational spectra of the molecule, which can be compared with experimental data for structural validation.

    While specific ab initio or DFT studies exclusively focused on this compound are not extensively reported in the provided context, the application of these methods to similar molecules and biological systems is well-established. mdpi.comnih.gov For instance, DFT has been used to design and evaluate the hydrolysis rates of other prodrugs. mdpi.com Such calculations could be applied to model the hydrolysis of the phosphate (B84403) group in this compound to the active clindamycin.

    Conformational Analysis and Energy Minimization

    Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational landscape is essential for predicting its biological activity. Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to a minimum on the potential energy surface.

    Computational methods like Monte Carlo plus Minimization (MCMM) and molecular mechanics force fields (e.g., OPLS_2005) are employed to generate and evaluate a wide range of possible conformations. chemrxiv.org The goal is to identify the low-energy conformations that are most likely to be present under physiological conditions and are therefore relevant for binding to the ribosomal target.

    Studies on clindamycin and its derivatives have utilized these techniques to understand how the molecule adapts its shape to fit into the ribosomal binding pocket. researchgate.netchemrxiv.org The conformation of the propyl pyrrolidinyl moiety of clindamycin, for example, is thought to be critical for its interference with the positioning of aminoacyl-tRNA in the A-site of the ribosome. researchgate.net

    Drug-Target Binding Free Energy Calculations

    Calculating the binding free energy between a drug and its target is a cornerstone of computational drug design, as it provides a quantitative measure of their binding affinity. A more negative binding free energy indicates a stronger and more stable interaction. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate these energies from molecular dynamics simulation trajectories. researchgate.netnih.gov

    In a study investigating the potential of existing antibiotics to inhibit the dipeptidyl peptidase IV (DPP-4) enzyme, a target for diabetes treatment, clindamycin was identified as a potent inhibitor through molecular docking and MM/GBSA calculations. nih.gov The study reported a significant binding affinity for clindamycin to DPP-4, with a binding energy of -40 kcal/mol, which was superior to other known inhibitors. nih.gov

    These calculations dissect the binding energy into various components, such as van der Waals interactions, electrostatic interactions, and solvation energies, providing a detailed picture of the forces driving the drug-target association. sci-hub.se This information is invaluable for optimizing lead compounds to enhance their binding affinity and selectivity.

    Simulation of Prodrug Hydrolysis and Metabolic Pathways

    This compound is a prodrug, meaning it is an inactive compound that is converted to the active drug, clindamycin, within the body. mdpi.comusp.orgmedchemexpress.com This conversion is achieved through hydrolysis of the phosphate ester, a reaction catalyzed by alkaline phosphatase enzymes present on the skin and in the blood. mdpi.commedwinpublishers.com Computational simulations are increasingly being used to model such enzymatic reactions and predict the metabolic fate of prodrugs. nih.gov

    Molecular Dynamics Simulations of Enzyme-Prodrug Complexes

    Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a prodrug and its activating enzyme. nih.gov By simulating the movements of all atoms in the system over time, MD can reveal the detailed mechanism of how the enzyme recognizes and binds the prodrug, and how the subsequent chemical reaction occurs.

    While specific MD simulations of this compound with alkaline phosphatase are not detailed in the provided search results, the methodology has been successfully applied to other enzyme-prodrug systems. nih.gov For example, MD simulations have been used to elucidate the metabolism of prodrugs by Cytochrome P450 enzymes. nih.gov Such simulations for this compound would involve:

    Building the System: Creating a model of the alkaline phosphatase enzyme in complex with this compound, solvated in a water box with appropriate ions.

    Running the Simulation: Solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds.

    Analyzing the Trajectory: Examining the simulation output to understand the stability of the complex, key intermolecular interactions, and conformational changes that lead to the hydrolysis of the phosphate group.

    A study on the topical application of a clindamycin phosphate lotion used a physiologically-based pharmacokinetic (PBPK) model to simulate the distribution and hydrolysis of the prodrug in the skin, highlighting the importance of such modeling in understanding drug delivery. complexgenerics.org

    Reaction Pathway Modeling

    Modeling the reaction pathway of prodrug hydrolysis involves identifying the transition state of the chemical reaction and calculating the associated activation energy. This provides a quantitative prediction of the reaction rate. Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are typically used for this purpose. mdpi.com

    In a QM/MM approach, the chemically active region of the system (i.e., the phosphate ester of this compound and the key amino acid residues in the enzyme's active site) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. researchgate.net This allows for an accurate description of the bond-breaking and bond-forming events during the hydrolysis reaction.

    By modeling the reaction pathway, researchers can understand the detailed mechanism of how alkaline phosphatase catalyzes the cleavage of the phosphate group from this compound, releasing the active clindamycin. This knowledge can be used to design novel prodrugs with tailored activation rates. mdpi.com

    In recent years, theoretical and computational chemistry have become indispensable tools in drug discovery and development. For this compound, these in silico approaches provide deep insights into its molecular interactions, pharmacokinetic behavior, and potential for the development of novel, improved analogues. By simulating complex biological and chemical phenomena, researchers can guide and rationalize experimental work, ultimately accelerating the journey from a compound to a therapeutic agent.

    Ligand-Based and Structure-Based Drug Design

    Drug design strategies for clindamycin and its derivatives leverage both ligand-based and structure-based computational methods. These approaches aim to understand the key molecular features responsible for its antibacterial activity and to design new molecules with enhanced efficacy.

    Ligand-Based Drug Design: This approach focuses on the analysis of molecules known to interact with a specific target, even if the three-dimensional structure of the target is unknown. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this method. researchgate.netresearchgate.net QSAR models establish a statistical correlation between the physicochemical properties of a series of compounds and their biological activity. researchgate.net For lincosamides like clindamycin, a QSAR model would analyze descriptors such as lipophilicity, electronic properties, and steric parameters across various analogues to predict the antibacterial potency of new, unsynthesized derivatives. researchgate.net

    Another powerful ligand-based technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to its biological target. researchgate.net By superimposing the structures of active clindamycin analogues, a common pharmacophore hypothesis can be generated, which then serves as a 3D query for screening databases to find novel scaffolds that fit the required interaction profile. researchgate.net

    Structure-Based Drug Design: This strategy relies on the known three-dimensional structure of the biological target. Clindamycin's mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. drugbank.comwikipedia.org Crystallographic studies have successfully elucidated the structure of clindamycin bound to the 50S ribosomal subunit from various bacterial species, including Escherichia coli and Deinococcus radiodurans. wikipedia.orgnih.gov

    These crystal structures are invaluable for structure-based design, particularly through molecular docking simulations. Docking algorithms predict the preferred orientation and binding affinity of a ligand within the target's binding site. For clindamycin, these studies reveal critical interactions between the drug and the 23S ribosomal RNA (rRNA). The galactose sugar moiety of clindamycin interacts with nucleobases A2058 and A2059, while the propyl pyrrolidinyl portion interacts with C2452 and U2504, among others. nih.gov This detailed understanding of the binding mode allows for the rational design of new analogues. For instance, modifications can be proposed to enhance existing interactions or to form new ones, potentially leading to increased binding affinity or the ability to overcome resistance mechanisms, such as methylation of the 23S rRNA subunit. tandfonline.com

    Predictive Modeling of Pharmacokinetic Properties

    Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is critical for its clinical success. Computational models, particularly Physiologically Based Pharmacokinetic (PBPK) models, are increasingly used to predict the pharmacokinetic profile of drugs like clindamycin. nih.gov

    PBPK modeling integrates physicochemical data of the drug with physiological information of the organism to simulate drug concentration in various tissues and organs over time. nih.gov These models can be developed for adult populations and then scaled to special populations, such as children, where conducting clinical trials is more challenging. nih.govchildrensmercy.org

    The development of a PBPK model for clindamycin begins with gathering key parameters from literature and in silico predictions. nih.gov

    Key Parameters for Clindamycin PBPK Modeling

    Parameter Description Value/Method Source
    Molecular Weight The mass of one mole of the substance. 504.96 g/mol chemscene.com
    LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. 0.5065 chemscene.com
    Protein Binding The fraction of drug bound to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001). 60-94% (concentration-dependent) drugbank.com
    Metabolism The primary enzymes responsible for metabolizing the drug. Primarily CYP3A4, lesser extent by CYP3A5. drugbank.com

    | Tissue Partitioning (Kp) | The ratio of drug concentration in a tissue to that in plasma at steady-state. | Predicted using in silico tissue composition approaches. | nih.gov |

    Once constructed and validated against clinical data, these models serve multiple purposes. They can predict the impact of factors like obesity or organ impairment on drug exposure. childrensmercy.org For example, a PBPK model for clindamycin was used to evaluate the effect of obesity on its pharmacokinetics in children, supporting the use of total body weight for dosing. childrensmercy.org Furthermore, these models can be used to simulate different dosing regimens to identify optimal doses for specific patient populations, ensuring therapeutic exposures are achieved while minimizing potential toxicity. nih.gov

    Virtual Screening for Novel Analogues

    Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. thaiscience.info This method is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds. For clindamycin, virtual screening can be employed to discover novel analogues with improved properties, such as enhanced activity against resistant strains or a better pharmacokinetic profile.

    The process typically begins with the creation of a large, diverse library of digital compounds, which can be sourced from databases like ZINC. thaiscience.inforesearchgate.net The screening itself can be performed using either structure-based or ligand-based approaches.

    Structure-Based Virtual Screening (SBVS): In this method, the 3D structure of clindamycin's target, the 50S ribosomal subunit, is used as a receptor. wikipedia.orgnih.gov Each molecule in the virtual library is computationally docked into the clindamycin binding site. thaiscience.info The compounds are then ranked based on a scoring function that estimates their binding affinity. Top-scoring "hits" are selected for further investigation as potential new inhibitors. nih.gov

    Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target is unavailable, or as a complementary approach, a pharmacophore model derived from clindamycin and other active lincosamides can be used. researchgate.net The virtual library is then filtered to find molecules that match the 3D arrangement of chemical features defined by the pharmacophore. mdpi.com Shape-based screening, which identifies molecules with a similar 3D shape to a known active compound like clindamycin, is another effective LBVS technique. thaiscience.info

    The most promising candidates identified through virtual screening are then prioritized for chemical synthesis and in vitro biological testing to confirm their activity. nih.gov This computational pre-filtering greatly increases the efficiency of the drug discovery process, focusing experimental resources on compounds with a higher probability of success.

    Emerging Research Areas and Future Perspectives for Clindamycin 4 Phosphate

    Development of Next-Generation Clindamycin (B1669177) Prodrugs

    The success of clindamycin 4-phosphate as a prodrug has spurred interest in developing next-generation prodrugs with enhanced properties. researchgate.netorientjchem.org Research in this area aims to improve upon the existing formulation by addressing factors such as targeted delivery, controlled release, and overcoming solubility issues. iipseries.orgorientjchem.orgwiley.com

    One approach involves the creation of novel ester prodrugs. For example, clindamycin palmitate is a sparingly soluble ester designed to reduce the unpleasant taste of the parent drug. orientjchem.org Another example is the development of fosphenytoin, a hydantoic ester prodrug of phenytoin, which, like clindamycin 2'-phosphate, was designed to improve solubility for injections. orientjchem.org

    The design of "linker-based" prodrugs is also an active area of investigation. These involve a chemical linker between the drug and a promoiety, which can be designed to be cleaved by specific enzymes at the target site. researchgate.net This approach could potentially be applied to clindamycin to achieve more targeted delivery and reduce systemic side effects. For instance, a study on a novel cephalosporin-fluoroquinolone prodrug was designed to deliver ciprofloxacin (B1669076) only to bacteria that produce beta-lactamases, thereby limiting its effects on non-resistant bacteria. wiley.com

    Furthermore, researchers are exploring polymeric prodrugs, where the drug is attached to a polymer backbone. This strategy can improve drug solubility, stability, and release kinetics. iipseries.org The development of such advanced prodrugs of clindamycin could lead to more effective and targeted therapies for a variety of infections.

    Overcoming Antimicrobial Resistance through Novel Approaches

    Antimicrobial resistance is a major challenge in the clinical use of clindamycin. Bacteria have developed several mechanisms to resist its effects, including target site modification, efflux pumps, and enzymatic inactivation. rcsb.orgmdpi.comfrontiersin.orgoup.com

    Mechanisms of Resistance:

    Target Site Modification: The most common mechanism is the methylation of the 23S rRNA of the 50S ribosomal subunit, the binding site for clindamycin. rcsb.orgmdpi.comfrontiersin.orgnih.gov This is often mediated by erm (erythromycin ribosomal methylase) genes, leading to cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB resistance). mdpi.comnih.gov Mutations in the 23S rRNA bases can also decrease clindamycin's affinity for the ribosome. rcsb.org

    Efflux Pumps: These are membrane proteins that actively pump the antibiotic out of the bacterial cell. mdpi.comfrontiersin.org The lsa gene, for instance, encodes for an ATP-energized efflux pump in Enterococcus faecalis. mdpi.com

    Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate clindamycin. rcsb.orgmdpi.comoup.com For example, the linB gene in Enterococcus faecium encodes for a nucleotidyltransferase that adenylates clindamycin. mdpi.com

    Novel Strategies to Combat Resistance:

    Development of New Antibiotics: Researchers are designing new antibiotics that can overcome these resistance mechanisms. For instance, a synthetic antibiotic class called oxepanoprolinamides has shown activity against bacteria with erm-mediated resistance. nih.gov One compound, IBX, was found to be effective against clindamycin-resistant strains by binding to the methylated ribosome. nih.gov

    Combination Therapy: Using clindamycin in combination with other antibiotics is a promising strategy. frontiersin.org For example, combining clindamycin with benzoyl peroxide can reduce the development of resistance in acne treatment. consultant360.com

    Inhibitors of Resistance Mechanisms: Another approach is to develop compounds that inhibit the bacterial resistance mechanisms themselves, such as efflux pump inhibitors or inhibitors of the enzymes that modify clindamycin.

    Resistance MechanismDescriptionMediating Genes/FactorsExamples of Bacteria
    Target Site ModificationMethylation or mutation of the 23S rRNA, preventing clindamycin binding. rcsb.orgmdpi.comfrontiersin.orgnih.goverm genes (e.g., ermA, ermB, ermC), 23S rRNA mutations mdpi.comfrontiersin.orgnih.govStaphylococcus aureus, Streptococcus pneumoniae, Group A Streptococcus mdpi.comfrontiersin.org
    Efflux PumpsActive transport of the antibiotic out of the bacterial cell. mdpi.comfrontiersin.orglsa gene, msrA, mefA mdpi.comfrontiersin.orgmdpi.comEnterococcus faecalis, Staphylococcus species mdpi.comfrontiersin.org
    Enzymatic InactivationChemical modification of clindamycin, rendering it inactive. rcsb.orgmdpi.comoup.comlinA, linB (lincosamide nucleotidyltransferases) rcsb.orgmdpi.comoup.comEnterococcus faecium, Staphylococcus species mdpi.comoup.com

    Integration of Omics Technologies in Clindamycin Research

    Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a comprehensive understanding of the biological effects of clindamycin and the mechanisms of resistance. nih.govhumanspecificresearch.orgnih.govuniversiteitleiden.nl

    Proteomics: This technology allows for the large-scale study of proteins and can be used to identify changes in protein expression in bacteria exposed to clindamycin. nih.govhumanspecificresearch.org For example, a comparative proteomic analysis of Cutibacterium acnes isolates with different antibiotic resistance profiles identified several proteins that were differentially expressed in resistant strains. nih.gov This information can help to identify new drug targets. Another study used proteomics to investigate drug-resistant Prevotella melaninogenica to identify novel therapeutic candidates. frontiersin.org

    Metabolomics: This involves the comprehensive analysis of metabolites in a biological system. humanspecificresearch.org Metabolomics studies have been used to investigate the impact of clindamycin on the gut microbiome. nih.govmetabolon.complos.org A study in mice showed that clindamycin treatment caused significant changes in fecal metabolites, and the recovery of certain metabolites coincided with the restoration of colonization resistance against pathogens. nih.govplos.org

    Genomics and Transcriptomics: These technologies are used to study an organism's entire set of DNA and RNA transcripts, respectively. nih.govhumanspecificresearch.org They can be used to identify genes and gene expression changes associated with clindamycin resistance.

    The integration of these omics technologies provides a holistic view of the complex interactions between clindamycin, bacteria, and the host, which can accelerate the discovery of new therapeutic strategies. humanspecificresearch.org

    Role of this compound in Combination Therapies Research

    The use of clindamycin in combination with other antimicrobial agents is a key area of research aimed at enhancing efficacy, broadening the spectrum of activity, and overcoming resistance. mdpi.comnih.govresearchgate.netmdpi.comoup.comnih.govthejas.com.pkopenmicrobiologyjournal.comfrontiersin.orgoup.commdpi.comasm.org

    Examples of Combination Therapies:

    With Rifampicin (B610482): The combination of clindamycin and rifampicin has been studied for the treatment of hidradenitis suppurativa and staphylococcal periprosthetic joint infections. nih.govresearchgate.net This combination has shown to be effective in eradicating staphylococcal biofilms. researchgate.net

    With Benzoyl Peroxide: A fixed-dose combination of clindamycin phosphate (B84403) and benzoyl peroxide is a common and effective treatment for acne vulgaris. mdpi.comthejas.com.pk The benzoyl peroxide helps to reduce the risk of developing clindamycin-resistant bacteria. consultant360.com

    With Other Antibiotics: In vitro studies have shown synergistic effects when clindamycin is combined with other antibiotics like cefoxitin, cefotaxime, mezlocillin, gentamicin (B1671437), and amikacin (B45834) against various bacteria. nih.gov Combination therapy with vancomycin (B549263) has been associated with decreased hospital length of stay for patients with skin and soft tissue infections. oup.com

    With Nanoparticles: Research has explored the synergistic antibacterial and antibiofilm effects of clindamycin combined with zinc oxide nanoparticles against pathogenic oral Bacillus species. mdpi.com

    Combination AgentTarget Condition/BacteriaObserved EffectReference
    RifampicinHidradenitis Suppurativa, Staphylococcal InfectionsEffective for treatment and eradication of biofilms. nih.govresearchgate.net nih.gov, researchgate.net
    Benzoyl PeroxideAcne VulgarisEffective in treating acne and reducing resistance. consultant360.commdpi.comthejas.com.pk mdpi.com, thejas.com.pk, consultant360.com
    VancomycinAcute Bacterial Skin and Skin-Structure InfectionsDecreased hospital length of stay. oup.com oup.com
    Cefoxitin, Cefotaxime, Mezlocillin, Gentamicin, AmikacinVarious bacteria (in vitro)Synergistic effects observed. nih.gov nih.gov
    Zinc Oxide NanoparticlesOral Bacillus speciesSynergistic antibacterial and antibiofilm effects. mdpi.com mdpi.com

    Advanced Analytical Technologies for Clindamycin Research

    The development and validation of advanced analytical methods are crucial for the quality control of clindamycin-based pharmaceutical products and for pharmacokinetic studies. rjeid.comscirp.orgresearchgate.netresearchgate.netmdpi.com

    High-Performance Liquid Chromatography (HPLC): HPLC is the most commonly used analytical technique for the determination of clindamycin and its prodrugs. rjeid.comresearchgate.net Researchers are continuously developing new and improved HPLC methods that are faster, more sensitive, and more environmentally friendly ("green"). rjeid.comresearchgate.net For instance, a review of analytical methods for clindamycin products highlighted the prevalence of HPLC (71% of methods) and the need for more eco-efficient approaches. rjeid.comresearchgate.net

    Spectrophotometry: UV-Vis spectrophotometry is another common method used for the analysis of clindamycin. rjeid.comresearchgate.net

    Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and selectivity for the analysis of clindamycin and its metabolites in complex biological matrices. nih.gov

    Other Techniques: Other analytical techniques that have been used for clindamycin analysis include thin-layer chromatography (TLC) and various microbiological assays. rjeid.com

    The development of these advanced analytical technologies is essential for ensuring the quality, safety, and efficacy of this compound and other clindamycin-containing products.

    Research Challenges and Opportunities in this compound Science

    Despite its long history of use, there are still challenges and opportunities for research related to this compound.

    Challenges:

    Antimicrobial Resistance: The increasing prevalence of clindamycin-resistant bacteria is a major concern that threatens its clinical utility. researchgate.net

    Limited Spectrum of Activity: Clindamycin has a relatively narrow spectrum of activity, primarily against Gram-positive bacteria and anaerobes. mdpi.comresearchgate.net

    Need for Improved Formulations: There is a need for new formulations of this compound with improved properties, such as enhanced skin penetration for topical applications or controlled release for long-acting injectables.

    Opportunities:

    Drug Repurposing: Exploring new therapeutic uses for clindamycin, either alone or in combination with other drugs, is a significant opportunity.

    Personalized Medicine: The use of omics technologies could enable a more personalized approach to clindamycin therapy, for example, by identifying patients who are most likely to respond to treatment or those at higher risk of developing resistance. humanspecificresearch.org

    Novel Drug Delivery Systems: The development of innovative drug delivery systems, such as nanoparticles or hydrogels, could improve the therapeutic index of this compound. mdpi.com

    Addressing Underexplored Areas: Further research is needed to fully understand the role of clindamycin in modulating the host immune response and its impact on the microbiome in various disease states.

    Continued research in these areas will be crucial for maximizing the therapeutic potential of this compound and ensuring its continued value in the fight against infectious diseases.

    Q & A

    What frameworks guide the formulation of research questions on this compound’s mechanism of action?

    • Methodological Answer : Apply the PICO framework: P opulation (e.g., S. aureus strains), I ntervention (this compound), C omparison (clindamycin hydrochloride), O utcome (minimum inhibitory concentration reduction). Use FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Pre-register hypotheses on platforms like Open Science Framework .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.